(R)-Elexacaftor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H34F3N7O4S |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m1/s1 |
InChI Key |
MVRHVFSOIWFBTE-MRXNPFEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Elexacaftor's Mechanism of Action on the CFTR Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of (R)-Elexacaftor, a key component of the highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta®/Kaftrio®. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of Action: A Type III CFTR Corrector
This compound (VX-445) is classified as a next-generation CFTR corrector.[1][2] Its primary role is to address the cellular processing and trafficking defects of the CFTR protein, particularly the F508del mutation, which is the most common cause of cystic fibrosis (CF).[1][3] Unlike earlier correctors, Elexacaftor has a distinct mechanism that complements other modulator classes, leading to a synergistic and more profound rescue of CFTR function.
Elexacaftor functions as a Type III corrector , acting at a different stage and location than Type I correctors like Tezacaftor (VX-661).[4] While Type I correctors are understood to stabilize the first transmembrane domain (TMD1) during CFTR biogenesis, Elexacaftor binds to a distinct site on the CFTR protein.[3][5] Cryo-electron microscopy studies have identified Elexacaftor's binding pocket at the interface of transmembrane helices 2, 10, and 11, and the N-terminal lasso motif.[5] This allosteric binding stabilizes the nucleotide-binding domain 1 (NBD1), a critical step in the proper folding and assembly of the full CFTR protein.[6] By facilitating the correct conformation, Elexacaftor helps the F508del-CFTR protein evade the endoplasmic reticulum-associated degradation (ERAD) pathway, allowing for its successful trafficking to the cell surface.[3][7]
Recent research also suggests that Elexacaftor possesses a dual activity, acting not only as a corrector but also as a potentiator.[1][8] This means it can enhance the channel's open probability once it reaches the cell membrane, an effect that is synergistic with the dedicated potentiator, Ivacaftor.[8]
Signaling Pathway and Molecular Interaction
The following diagram illustrates the mechanism of action of Elexacaftor in the context of the triple-combination therapy.
Quantitative Data on Efficacy
The efficacy of Elexacaftor, as part of the triple-combination therapy with Tezacaftor and Ivacaftor (ETI), has been demonstrated through significant improvements in key clinical and in vitro endpoints.
Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor
| Outcome Measure | Patient Population | Mean Improvement from Baseline | Reference |
| Percent Predicted FEV1 (ppFEV1) | F508del/Minimal Function | +14.3 percentage points | [8] |
| F508del/F508del | +10.0 percentage points | [9] | |
| Meta-analysis | +10.29 percentage points | [7][10] | |
| Real-world study (6 months) | +9.76 percentage points | [3][11] | |
| Sweat Chloride (SwCl) Concentration | F508del/Minimal Function | -41.8 mmol/L | [8] |
| F508del/F508del | -45.1 mmol/L | [9] | |
| Meta-analysis | -40.30 mmol/L | [7][10] | |
| Real-world study (6 months) | -41.7 mmol/L | [11] | |
| CFQ-R Respiratory Domain Score | F508del/Minimal Function | +20.2 points | [8] |
| F508del/F508del | +17.4 points | [9] | |
| Meta-analysis | +14.59 points | [7][10] | |
| Real-world study (6 months) | +20.4 points | [3][11] |
In Vitro Efficacy of Elexacaftor-Containing Regimens
| Assay | Cell Model | Treatment | CFTR Function (% of Wild-Type) | Reference |
| Nasal Potential Difference | F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | 46.5% | [9][12] |
| Intestinal Current Measurement | F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | 41.8% | [9][12] |
| Nasal Potential Difference | F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | 47.4% | [9][12] |
| Intestinal Current Measurement | F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | 45.9% | [9][12] |
| Short-Circuit Current (Isc) | N1303K-CFTR expressing cells | Elexacaftor/Tezacaftor/Ivacaftor | ~22% | [13] |
Key Experimental Protocols
The characterization of Elexacaftor's mechanism of action relies on a suite of specialized in vitro and ex vivo assays.
Ussing Chamber Electrophysiology
This technique is the gold standard for measuring CFTR-mediated ion transport across epithelial monolayers.[14]
-
Cell Culture: Human nasal or bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface (ALI) to form differentiated, polarized monolayers.[15]
-
Mounting: The permeable supports are mounted in an Ussing chamber, separating the apical and basolateral compartments.[16]
-
Solutions: The chambers are filled with symmetrical Krebs buffer solution, and the transepithelial voltage is clamped to 0 mV.[17]
-
Protocol:
-
Stabilize the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).[6]
-
Add a cAMP agonist (e.g., forskolin) to the basolateral chamber to activate CFTR.[6]
-
Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber to maximally stimulate CFTR activity.[6]
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.[6]
-
-
Data Analysis: The change in Isc in response to CFTR activators and inhibitors is quantified to determine CFTR function.[6]
Western Blotting for CFTR Protein
Western blotting is used to assess the maturation and quantity of the CFTR protein.
-
Cell Lysis: Cells (e.g., HEK293 or patient-derived cells) are treated with Elexacaftor and then lysed.[18]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.[18]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.[18][19]
-
Antibody Incubation:
-
The membrane is blocked to prevent non-specific antibody binding.[19]
-
The membrane is incubated with a primary antibody specific for CFTR. A combination of multiple monoclonal antibodies targeting different epitopes can enhance detection. A typical starting dilution for primary antibodies is 1:1,000 to 1:10,000.[19][20][21]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[21]
-
Analysis: The immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of CFTR are identified by their molecular weight. The ratio of Band C to total CFTR is used to quantify the extent of protein maturation.[18]
Cell Models for Studying Elexacaftor's Action
-
HEK293 and FRT Cells: These are commonly used immortalized cell lines for heterologous expression of wild-type or mutant CFTR.[1][22] They are valuable for high-throughput screening and initial mechanistic studies.
-
Patient-Derived Nasal and Bronchial Epithelial Cells: These primary cells provide a more physiologically relevant model as they endogenously express the patient's specific CFTR mutations and possess the cellular machinery of the target tissue.[15][21]
-
Patient-Derived Intestinal Organoids: These 3D culture systems can be established from rectal biopsies and are used in forskolin-induced swelling (FIS) assays to measure CFTR function.[5][26] There is a good correlation between the in vitro response of organoids to modulators and the in vivo clinical response of patients.[10][27]
Visualizing Logical Relationships and Workflows
Preclinical to Clinical Development Workflow for CFTR Correctors
The following diagram illustrates the typical workflow for the development and evaluation of a novel CFTR corrector like Elexacaftor.
This guide provides a detailed technical overview of the mechanism of action of this compound. The synergistic combination of Elexacaftor with a Type I corrector and a potentiator represents a paradigm shift in the treatment of cystic fibrosis, offering significant clinical benefits to a large proportion of the patient population. Further research into the nuances of its interaction with the CFTR protein and the cellular machinery will continue to inform the development of even more effective therapies for this disease.
References
- 1. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicellscientific.com [bicellscientific.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Modeling for Therapeutic Development in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoid Technology and Its Role for Theratyping Applications in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models [frontiersin.org]
- 7. trikaftahcp.com [trikaftahcp.com]
- 8. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Response to Elexacaftor/Tezacaftor/Ivacaftor in people with cystic fibrosis with the N1303K mutation: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by Elexacaftor/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs | MDPI [mdpi.com]
- 15. thorax.bmj.com [thorax.bmj.com]
- 16. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation between patient-derived intestinal organoids and clinical responses to CFTR modulators in people with cystic fibrosis homozygous for F508del - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 20. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-CFTR Antibody (A12248) | Antibodies.com [antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. HEK‐293 cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR): a model for studying regulation of Cl− transport - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Genesis of a Breakthrough: An In-depth Technical Guide to the Discovery and Synthesis of (R)-Elexacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elexacaftor (VX-445) stands as a cornerstone in the treatment of cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a next-generation CFTR corrector, this compound, developed by Vertex Pharmaceuticals, is a critical component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has revolutionized the management of CF for a significant portion of the patient population. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound: A Rational Drug Design Approach
The discovery of this compound is a testament to the power of rational drug design and a deep understanding of the underlying pathophysiology of cystic fibrosis. The journey, spearheaded by scientists at Vertex Pharmaceuticals, involved a multi-decade research program dedicated to identifying small molecules that could correct the malfunctioning CFTR protein.[1][2]
The most common CF-causing mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and thus does not reach the cell surface to function as a chloride channel. The core strategy was to find "correctors," molecules that could help the F508del-CFTR protein fold correctly and traffic to the cell membrane.
The discovery process at Vertex involved the screening of over a million compounds to identify potential CFTR modulators.[2] This extensive high-throughput screening (HTS) effort, coupled with a deep understanding of the CFTR protein structure and function, led to the identification of lead compounds that were then optimized through iterative cycles of medicinal chemistry.
The development of this compound was part of a program to find a next-generation corrector that could be used in combination with existing modulators to achieve a greater therapeutic effect. The goal was to find a compound that worked through a different mechanism than the first-generation corrector, lumacaftor, and the second-generation corrector, tezacaftor. This compound was identified as a potent corrector that aids in the processing and trafficking of the CFTR protein to the cell surface.[3]
Below is a logical representation of the discovery workflow that led to the identification and development of this compound.
Mechanism of Action: Correcting the Defective CFTR Protein
This compound functions as a CFTR corrector, specifically addressing the folding and trafficking defects of the F508del-CFTR protein. It works in concert with another corrector, tezacaftor, and a potentiator, ivacaftor, in the triple-combination therapy.
The F508del mutation leads to the misfolding of the first nucleotide-binding domain (NBD1) of the CFTR protein. This misfolding prevents the proper assembly of the full-length protein and targets it for degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway.
This compound is believed to bind to a different site on the CFTR protein than tezacaftor, providing a synergistic effect. It facilitates the correct folding of the CFTR protein, allowing it to bypass the ER quality control and traffic to the cell surface. Once at the cell surface, the potentiator, ivacaftor, helps to open the chloride channel, restoring its function.[3]
The signaling pathway below illustrates the journey of the CFTR protein and the intervention points of CFTR modulators.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that has been disclosed in various patents and publications from Vertex Pharmaceuticals. The synthesis can be described as a convergent approach, where different key fragments are synthesized separately and then coupled together in the final stages.
The overall synthetic strategy involves the preparation of three key intermediates:
-
A substituted pyrazole moiety.
-
A chiral pyrrolidine fragment.
-
A central benzoic acid core.
These fragments are then sequentially coupled to construct the final this compound molecule. The synthesis of the chiral pyrrolidine is a critical step that establishes the stereochemistry of the final product.
The diagram below outlines the multi-step synthesis of this compound.
Quantitative Data from Synthesis
The following table summarizes the reported yields for the key steps in the synthesis of this compound, based on available literature. It is important to note that these yields are based on specific reported examples and may vary.
| Step | Reactants | Product | Yield (%) |
| 1. Pyrazolone formation | Methyl (E)-3-methoxyacrylate, Hydrazine monohydrate | Pyrazolone intermediate | 71 |
| 2. Pyrrolidine synthesis (over two steps) | Piperidone derivative | Chiral pyrrolidine intermediate | 75 |
| 3. Substitution with pyrazole (over two steps) | Carboxylic acid intermediate, Substituted pyrazole | Ester intermediate | 95 |
| 4. Ester hydrolysis | Ester intermediate | Carboxylic acid intermediate | 91 |
| 5. Amide coupling | Carboxylic acid intermediate, Sulfonamide | Chloropyridine intermediate | 93 |
| 6. Final substitution | Chloropyridine intermediate, (R)-2,2,4-trimethylpyrrolidine | This compound | 90 |
Note: The yields are as reported in a representative synthesis and may not reflect optimized industrial processes.[3]
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound, adapted from the scientific literature. These are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of the Pyrazolone Intermediate
To a solution of methyl (E)-3-methoxyacrylate in a suitable solvent, hydrazine monohydrate is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for several hours. After completion, the reaction is cooled, and the product is isolated by filtration and purified by recrystallization to afford the pyrazolone intermediate.[3]
Step 2: Synthesis of the Chiral Pyrrolidine Intermediate
A solution of the starting piperidone derivative in a suitable solvent is treated with a base in the presence of a phase-transfer catalyst. The reaction proceeds through a ring contraction mechanism. The resulting intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex) to establish the desired stereochemistry. The product is then reduced, for example with LiAlH4, to yield the chiral pyrrolidine.[3]
Step 3: Coupling of the Benzoic Acid Core with the Pyrazole Moiety
The carboxylic acid of the central benzoic acid core is first protected, for example, as a tert-butyl ester. This is followed by a nucleophilic aromatic substitution reaction with the previously synthesized pyrazole fragment to yield an ester intermediate.[3]
Step 4: Amide Coupling
The ester intermediate from the previous step is hydrolyzed under acidic conditions to give the free carboxylic acid. The carboxylic acid is then activated, for example with carbonyldiimidazole (CDI), and reacted with a suitable sulfonamide to form the amide bond, yielding a chloropyridine intermediate.[3]
Step 5: Final Assembly of this compound
The final step involves a nucleophilic aromatic substitution reaction where the remaining chloride on the pyridine ring is displaced by the chiral pyrrolidine intermediate. The reaction is typically carried out in a suitable solvent at an elevated temperature to afford this compound. The final product is then purified by chromatography and/or recrystallization.[3]
Conclusion
The discovery and development of this compound represents a landmark achievement in the field of cystic fibrosis therapeutics. Through a dedicated and systematic approach to drug discovery, researchers at Vertex Pharmaceuticals were able to deliver a highly effective CFTR corrector that, as part of a triple-combination therapy, has significantly improved the lives of many individuals with CF. The complex, multi-step synthesis of this compound highlights the ingenuity of modern synthetic organic chemistry in constructing complex and stereochemically defined molecules. This technical guide provides a foundational understanding of the key scientific and technical aspects behind this important therapeutic agent.
References
(R)-Elexacaftor: A Technical Guide to its Role as a CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of (R)-Elexacaftor (VX-445), a cornerstone of the highly effective triple-combination therapy for cystic fibrosis (CF). We delve into the molecular mechanisms by which Elexacaftor functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, its synergistic interactions with other CFTR modulators, and its unique dual role as both a corrector and a potentiator. This document summarizes key quantitative data from preclinical and clinical studies, offers detailed protocols for essential experimental assays used in its evaluation, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.
Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators
Cystic fibrosis is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[1] The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a severe reduction of the protein at the cell surface.[2] The advent of CFTR modulators, small molecules that target the underlying protein defect, has revolutionized CF treatment.[3] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability once it is at the membrane.[3]
Elexacaftor is a next-generation CFTR corrector that, in combination with the corrector Tezacaftor and the potentiator Ivacaftor (a therapy known as Trikafta® or Kaftrio®), has demonstrated remarkable clinical efficacy in patients with at least one F508del allele.[4][5] This guide focuses specifically on the role of the (R)-enantiomer of Elexacaftor as a pivotal component of this therapeutic regimen.
Mechanism of Action of this compound
This compound acts as a CFTR corrector by directly binding to the F508del-CFTR protein, facilitating its proper folding and subsequent trafficking to the plasma membrane.[6][7] Unlike earlier correctors, Elexacaftor works at a distinct binding site, allowing for synergistic effects when used in combination with other correctors like Tezacaftor.[6]
Binding Site and Structural Stabilization
Cryo-electron microscopy studies have revealed that Elexacaftor binds to a pocket formed by transmembrane helices 10 and 11 and the lasso motif of the CFTR protein.[8] This interaction is crucial for the folding and function of CFTR. By binding to this site, Elexacaftor stabilizes the second membrane-spanning domain (MSD2) of the CFTR protein, a critical step in its maturation and trafficking.[1][9] This mechanism of action is distinct from type I correctors like Tezacaftor, which primarily stabilize the first membrane-spanning domain (MSD1).[10] The complementary binding and stabilization of different domains by Elexacaftor and Tezacaftor underlie their synergistic effect in rescuing F508del-CFTR.
Dual Role: Corrector and Potentiator
A growing body of evidence indicates that Elexacaftor possesses a dual function, acting as both a corrector and a potentiator. While its primary role is to increase the quantity of CFTR protein at the cell surface (correction), it also enhances the channel's open probability (potentiation). This potentiator activity is distinct from that of Ivacaftor and exhibits a multiplicative synergy when the two are used together. This dual mechanism contributes significantly to the overall efficacy of the triple-combination therapy.
Quantitative Efficacy Data
The introduction of Elexacaftor-based triple therapy has led to unprecedented improvements in clinical outcomes for individuals with CF. The following tables summarize key quantitative data from pivotal clinical trials and preclinical studies.
Table 1: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at least one F508del Allele
| Outcome Measure | Patient Population | Duration of Treatment | Mean Improvement from Baseline | Reference(s) |
| Percent predicted FEV₁ (ppFEV₁) | F/MF Genotypes | 24 weeks | +13.8 percentage points | [4] |
| Percent predicted FEV₁ (ppFEV₁) | F/F Genotype | 4 weeks | +10.0 percentage points | [4] |
| Percent predicted FEV₁ (ppFEV₁) | Age 6-11 years (F/MF) | 24 weeks | +10.2 percentage points | |
| Sweat Chloride Concentration | F/MF Genotypes | 24 weeks | -41.8 mmol/L | [4] |
| Sweat Chloride Concentration | F/F Genotype | 4 weeks | -45.1 mmol/L | [4] |
| Sweat Chloride Concentration | Age 6-11 years (F/MF) | 24 weeks | -51.2 mmol/L | |
| CFQ-R Respiratory Domain Score | F/MF Genotypes | 24 weeks | +20.2 points | [4] |
| CFQ-R Respiratory Domain Score | F/F Genotype | 4 weeks | +17.4 points | [4] |
| CFQ-R Respiratory Domain Score | Age 6-11 years (F/MF) | 24 weeks | +5.5 points | |
| Lung Clearance Index₂.₅ (LCI₂.₅) | Age 6-11 years (F/MF) | 24 weeks | -2.26 units |
F/MF: Heterozygous for F508del and a minimal function mutation. F/F: Homozygous for F508del.
Table 2: In Vitro Efficacy of Elexacaftor in Combination with Tezacaftor and Ivacaftor
| Cell Model | Assay | Endpoint | Result | Reference(s) |
| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Ussing Chamber | Chloride Transport | Restoration to ~60% of wild-type levels | |
| Human Nasal Epithelial (HNE) cells (F508del/F508del) | Western Blot | CFTR Maturation (Band C/B+C) | ~70% of wild-type CFTR processing | |
| CFBE41o- cells expressing F508del-CFTR | YFP-based Iodide Efflux | CFTR Function | Significant increase in channel activity | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CFTR Maturation and Correction
The following diagram illustrates the cellular pathway of CFTR protein synthesis, folding, and the points of intervention by CFTR correctors.
Caption: CFTR protein biogenesis and the mechanism of action of CFTR modulators.
Experimental Workflow for Evaluating CFTR Correctors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel CFTR corrector.
Caption: A generalized workflow for the preclinical assessment of CFTR corrector efficacy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other CFTR correctors.
Ussing Chamber Assay for Transepithelial Ion Transport
This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 4 weeks to achieve a well-differentiated, polarized epithelium.
-
Corrector Treatment: Cells are treated with the CFTR corrector(s) (e.g., Elexacaftor and Tezacaftor) or vehicle control in the basolateral medium for 24-48 hours at 37°C.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber system. The apical and basolateral chambers are filled with Krebs-Bicarbonate Ringer (KBR) solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc):
-
A basolateral-to-apical chloride gradient is established to drive chloride secretion.
-
The epithelial sodium channel (ENaC) is inhibited by adding amiloride (e.g., 100 µM) to the apical chamber to isolate CFTR-mediated currents.
-
CFTR is activated by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to both chambers.
-
In some experiments, a potentiator (e.g., 1 µM Ivacaftor) is added to the apical chamber to maximally stimulate the corrected CFTR channels.
-
The specificity of the current is confirmed by adding a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.
-
-
Data Analysis: The change in Isc (ΔIsc) following stimulation and inhibition is measured and normalized to the surface area of the permeable support. This provides a quantitative measure of CFTR function.
Western Blot Analysis of CFTR Maturation
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which reflects its trafficking through the ER and Golgi.
-
Cell Lysis: Cells treated with correctors or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-50 µg) are resolved on a 6% or 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for CFTR overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified by their molecular weight. The ratio of Band C to total CFTR (Band B + Band C) is calculated to quantify the extent of CFTR maturation.
Iodide Efflux Assay for CFTR Function
This fluorescence-based assay provides a functional measure of CFTR channel activity by tracking the efflux of iodide ions.
-
Cell Culture and Treatment: Cells (e.g., CFBE41o- or HEK293 expressing F508del-CFTR) are grown in 96-well plates and treated with correctors or vehicle for 24 hours.
-
Iodide Loading: Cells are washed with a chloride-free buffer and then incubated with an iodide-loading buffer for 1 hour at 37°C.
-
Efflux Measurement:
-
The iodide-loading buffer is replaced with an iodide-free buffer.
-
A baseline fluorescence reading is taken.
-
An iodide-free buffer containing a cAMP agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 10 µM genistein or 1 µM Ivacaftor) is added to stimulate CFTR-mediated iodide efflux.
-
The rate of iodide efflux is monitored over time by measuring the quenching of a halide-sensitive yellow fluorescent protein (YFP) or using an iodide-selective electrode.
-
-
Data Analysis: The rate of iodide efflux is proportional to the CFTR channel activity and is calculated from the initial slope of the fluorescence change.
Cell Surface Biotinylation for CFTR Density
This technique is used to quantify the amount of CFTR protein present at the plasma membrane.
-
Cell Culture and Treatment: Polarized epithelial cells are grown on permeable supports and treated with correctors or vehicle.
-
Biotinylation:
-
Cells are cooled to 4°C to inhibit endocytosis.
-
The apical surface is incubated with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) at 4°C.
-
The reaction is quenched with a primary amine-containing solution (e.g., glycine).
-
-
Cell Lysis and Streptavidin Pulldown:
-
Cells are lysed, and the lysate is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
-
Elution and Western Blotting: The captured proteins are eluted from the beads and analyzed by Western blotting for CFTR as described in section 5.2.
-
Data Analysis: The amount of biotinylated CFTR is quantified and normalized to the total amount of CFTR in the cell lysate to determine the fraction of the protein at the cell surface.
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay measures CFTR function in 3D organoid cultures derived from patient tissues.
-
Organoid Culture: Intestinal or airway organoids are cultured in a basement membrane matrix (e.g., Matrigel).
-
Corrector Treatment: Organoids are pre-treated with CFTR correctors or vehicle for 24 hours.
-
Swelling Assay:
-
The organoids are incubated in a medium containing forskolin (a cAMP agonist) to activate CFTR.
-
Live-cell imaging is used to monitor the swelling of the organoids over several hours. The efflux of chloride ions into the lumen of the organoid drives water movement and causes swelling.
-
-
Data Analysis: The change in the cross-sectional area of the organoids is measured over time. The area under the curve (AUC) is calculated to quantify the extent of CFTR-dependent fluid secretion.
Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.
-
Cell Preparation: Cells expressing the CFTR channel of interest are used.
-
Recording Configuration:
-
Whole-cell: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell. This configuration measures the macroscopic current from all channels on the cell surface.
-
Excised inside-out patch: After forming a seal, the pipette is withdrawn to excise a small patch of the membrane, with the intracellular face exposed to the bath solution. This allows for the study of single-channel currents and their regulation by intracellular factors like ATP and PKA.
-
-
Solutions: The pipette and bath solutions are formulated to isolate chloride currents.
-
Data Acquisition and Analysis: The current is recorded in response to voltage steps. For single-channel recordings, the open probability (Po) and single-channel conductance are determined. For whole-cell recordings, the current-voltage (I-V) relationship is analyzed.
Conclusion
This compound represents a significant advancement in the field of CFTR modulator therapy. Its unique mechanism of action, involving the stabilization of MSD2, complements that of other correctors, leading to a highly synergistic rescue of the F508del-CFTR protein. Furthermore, its dual function as both a corrector and a potentiator contributes to the profound clinical benefits observed with the triple-combination therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulators, with the ultimate goal of providing effective treatments for all individuals with cystic fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Elexacaftor: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elexacaftor, a cornerstone of the highly effective cystic fibrosis triple-combination therapy, Trikafta®, exhibits remarkable stereospecificity in its biological activity. This technical guide provides an in-depth analysis of the stereochemical basis of elexacaftor's function as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It consolidates available data on the differential activity of its enantiomers, outlines key experimental methodologies for assessing stereospecificity, and illustrates the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of CFTR modulators and the development of stereoisomerically pure pharmaceuticals.
Introduction
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced channel density at the cell surface. Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with tezacaftor and the potentiator ivacaftor, significantly improves clinical outcomes for individuals with at least one F508del mutation.[1][2] The chemical structure of elexacaftor contains a chiral center, leading to the existence of two enantiomers: (R)-elexacaftor and (S)-elexacaftor. This guide delves into the critical role of stereochemistry in the therapeutic efficacy of elexacaftor.
Stereospecificity and Biological Activity
The therapeutic activity of elexacaftor is highly dependent on its stereochemistry, with the (R)-enantiomer being the pharmacologically active agent. The IUPAC name for elexacaftor is (R)-N-(1,3-dimethyl-1H-pyrazol-4-ylsulfonyl)-6-(3-(2,2-dimethyl-3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinamide, explicitly indicating the (R) configuration at the chiral center.[3]
While comprehensive quantitative data directly comparing the potency of the (R)- and (S)-enantiomers in peer-reviewed literature is limited, a study investigating the rescue of multiple class II CFTR mutations reported that the (S)-enantiomer of elexacaftor (VX-445) had "no significant effect" on CFTR function, in stark contrast to the activity of the (R)-enantiomer.[4] This qualitative observation strongly underscores the stereospecific nature of elexacaftor's interaction with the CFTR protein.
Quantitative Data on Elexacaftor Activity
The following table summarizes available quantitative data for the active (R)-enantiomer of elexacaftor. Data for the (S)-enantiomer is not available in the public domain, reflecting its lack of significant biological activity.
| Compound | Target | Assay Type | Endpoint | Value | Reference |
| This compound | F508del-CFTR | Functional (Nasal Epithelial Cells) | CFTR Function Restoration | ~60% of wild-type | [3] |
| This compound (in combination with Tezacaftor and Ivacaftor) | F508del-CFTR | Clinical Trial (Phase 3) | Improvement in ppFEV1 | 13.8 percentage points | [1] |
| This compound (in combination with Tezacaftor and Ivacaftor) | F508del-CFTR | Clinical Trial (Phase 3) | Reduction in Sweat Chloride | 41.8 mmol/L | [1] |
Mechanism of Action: A Stereospecific Interaction
Elexacaftor functions as a "corrector" by binding to the misfolded F508del-CFTR protein during its biogenesis, facilitating its proper folding and trafficking to the cell surface.[5][6] Cryo-electron microscopy (cryo-EM) studies have revealed that elexacaftor binds to a specific site on the CFTR protein, allosterically stabilizing its conformation.[7][8] This binding is a highly specific, three-dimensional interaction, which explains the observed stereospecificity. The precise fit of the (R)-enantiomer into the binding pocket allows for the necessary molecular interactions to induce a conformational change that promotes CFTR stability and maturation. The (S)-enantiomer, being a mirror image, is unable to establish these critical interactions, rendering it inactive.
The signaling pathway for CFTR maturation and function is depicted below.
Experimental Protocols for Assessing Stereospecificity
Determining the stereospecific activity of elexacaftor requires specialized in vitro assays that can quantify CFTR function. The following are detailed methodologies for key experiments.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial cell monolayers.
Objective: To measure the effect of (R)- and (S)-elexacaftor on CFTR-dependent chloride secretion in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
Materials:
-
HBE cells cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Ivacaftor (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
This compound and (S)-elexacaftor stock solutions in DMSO
Procedure:
-
Culture F508del/F508del HBE cells at an air-liquid interface for 4-6 weeks to achieve a differentiated, polarized monolayer.
-
Pre-incubate the cell monolayers with 3 µM this compound, 3 µM (S)-elexacaftor, or vehicle (DMSO) for 24 hours at 37°C.
-
Mount the permeable supports in the Ussing chambers, bathed on both sides with KBR solution maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc) under voltage-clamp conditions (0 mV).
-
Add 100 µM amiloride to the apical chamber to block sodium channels.
-
Sequentially add 10 µM forskolin and 1 µM ivacaftor to the apical chamber to stimulate and potentiate CFTR-mediated chloride secretion.
-
Finally, add 10 µM CFTRinh-172 to the apical chamber to inhibit CFTR-dependent current.
-
The change in Isc following the addition of forskolin/ivacaftor and subsequent inhibition by CFTRinh-172 represents the CFTR-mediated chloride current.
Data Analysis: Compare the CFTR-mediated Isc in cells treated with this compound, (S)-elexacaftor, and vehicle. A significantly higher Isc in the this compound treated cells would confirm its stereospecific corrector activity.
YFP-Based Halide Influx Assay
This cell-based fluorescence assay provides a high-throughput method to assess CFTR channel function.
Objective: To quantify the dose-response of F508del-CFTR correction by (R)- and (S)-elexacaftor.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell culture medium and 96-well black, clear-bottom plates.
-
This compound and (S)-elexacaftor serial dilutions in DMSO.
-
Assay buffer (e.g., PBS).
-
Stimulation solution (Assay buffer with forskolin and ivacaftor).
-
Iodide-containing buffer (Assay buffer with NaI replacing NaCl).
-
Fluorescence plate reader.
Procedure:
-
Seed FRT-F508del-YFP cells in 96-well plates and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound and (S)-elexacaftor (e.g., 0.01 to 30 µM) for 24 hours at 37°C.
-
Wash the cells with assay buffer.
-
Add stimulation solution to each well and measure baseline YFP fluorescence.
-
Rapidly add iodide-containing buffer and immediately begin kinetic fluorescence measurements.
-
The influx of iodide through active CFTR channels quenches the YFP fluorescence.
Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of the enantiomers. Plot the rate of quenching against the compound concentration to generate dose-response curves and determine the EC50 for (R)- and (S)-elexacaftor. A significantly lower EC50 for the (R)-enantiomer will provide quantitative evidence of stereospecificity.
Stereospecific Synthesis of Elexacaftor
The synthesis of elexacaftor is designed to produce the desired (R)-enantiomer with high purity. A key step in the synthesis is the establishment of the chiral center in the trimethylpyrrolidine fragment. This is typically achieved through asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand), which selectively produces the (S)-enantiomer of a precursor that is then converted to the (R)-configured pyrrolidine ring in the final molecule.[9]
The general synthetic strategy is convergent, involving the synthesis of three key fragments that are subsequently coupled.
Conclusion
The biological activity of elexacaftor is unequivocally stereospecific, with the (R)-enantiomer being the sole contributor to its CFTR corrector function. This stereospecificity arises from the precise three-dimensional interaction between the drug molecule and its binding site on the CFTR protein. The development of elexacaftor as a single-enantiomer drug highlights the critical importance of stereochemistry in modern drug design and discovery. Further research providing detailed quantitative comparisons of the enantiomers and elucidation of the co-crystal structure of this compound bound to F508del-CFTR will continue to refine our understanding of its mechanism of action and guide the development of future CFTR modulators.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. [themednet.org]
- 2. Elexacaftor-tezacaftor-ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]
Unraveling the Molecular Interface: A Technical Guide to the (R)-Elexacaftor Binding Site on the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of (R)-Elexacaftor, a key component of the highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta®. By delving into the structural biology and biochemical data, this document aims to equip researchers and drug development professionals with a detailed understanding of how Elexacaftor corrects the misfolded F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).
Introduction to Elexacaftor: A Paradigm Shift in CFTR Correction
Elexacaftor (VX-445) is a next-generation CFTR corrector that has revolutionized the treatment of cystic fibrosis. It functions as a crucial component of a triple-combination therapy alongside Tezacaftor (a type I corrector) and Ivacaftor (a potentiator).[1][2] Elexacaftor is classified as a type III corrector, signifying its distinct mechanism of action compared to earlier correctors.[3][4] Its primary role is to facilitate the proper folding and trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[1][2] The synergistic action of Elexacaftor with other modulators has led to unprecedented clinical benefits for patients with at least one F508del mutation.[5][6][7]
The this compound Binding Site: A Multi-Domain Interface
High-resolution cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the precise binding location of Elexacaftor on the CFTR protein.[8][9][10] Elexacaftor binds to a distinct, allosteric site that is different from the binding site of type I correctors like Tezacaftor.[1][10][11] This allows for their complementary and synergistic effects in rescuing the F508del-CFTR protein.
The Elexacaftor binding pocket is a hydrophobic cleft formed by the interface of multiple transmembrane helices (TMs) and the N-terminal lasso motif of the CFTR protein.[10][11][12][13] Specifically, the binding site involves:
-
Transmembrane Domain 2 (TMD2): Primarily involving transmembrane helices 10 and 11.[12]
-
Transmembrane Domain 1 (TMD1): Interactions with transmembrane helix 2 have also been identified.[11]
-
N-terminal Lasso Motif: This motif plays a crucial role in the formation of the binding pocket.[11]
This multi-domain binding site explains Elexacaftor's broad efficacy in correcting various CFTR mutations beyond F508del.[3] By binding to this site, Elexacaftor acts as a "molecular glue," stabilizing the conformation of the transmembrane domains and allosterically promoting the proper assembly of the entire CFTR protein, including the nucleotide-binding domains (NBDs).[8][9]
Quantitative Analysis of Elexacaftor's Effects
The following table summarizes key quantitative data related to the efficacy of Elexacaftor in correcting F508del-CFTR function.
| Parameter | Cell Type | Value | Reference |
| F508del-CFTR Function (% of Wild-Type) | Human Nasal Epithelia (F508del/F508del) | ~62% (with Tezacaftor and Ivacaftor) | [3] |
| F508del-CFTR PM Density (% of Wild-Type) | Human Bronchial Epithelial Cells | 42%-56% (in combination with type I correctors) | [3] |
| Sweat Chloride Concentration (SCC) Reduction | F508del/MF Patients | 48.5 mmol/L | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols used to characterize the Elexacaftor binding site and its functional consequences.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has been the primary technique for visualizing the high-resolution structure of the CFTR protein in complex with Elexacaftor.
Methodology:
-
Protein Expression and Purification: The human F508del-CFTR protein is expressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.
-
Complex Formation: Purified F508del-CFTR is incubated with Elexacaftor, Tezacaftor, and Ivacaftor to form the modulator-bound complex.
-
Vitrification: The protein-drug complex is applied to a grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The particle images are aligned and classified to generate a high-resolution three-dimensional map of the CFTR-modulator complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high accuracy.[8][9][10]
Ussing Chamber Electrophysiology for Functional Analysis
The Ussing chamber assay is a key functional experiment to measure ion transport across epithelial cell monolayers and assess the rescue of CFTR channel activity.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured on permeable supports to form polarized monolayers.
-
Corrector Treatment: The cell monolayers are incubated with Elexacaftor, with or without other correctors, for a specified period (e.g., 24-48 hours) to allow for protein correction and trafficking.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.
-
CFTR Activation and Potentiation: A cAMP agonist (e.g., forskolin) is added to activate the CFTR channels. Subsequently, a potentiator (e.g., Ivacaftor) is added to maximize channel opening.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is mediated by CFTR.
-
Data Analysis: The change in short-circuit current (ΔIsc) upon CFTR activation and inhibition is calculated to quantify the level of functional CFTR rescue.[14]
Biochemical Assays for Protein Maturation and Stability
Western blotting and thermal stability assays are used to assess the biochemical effects of Elexacaftor on F508del-CFTR processing and stability.
Methodology (Western Blotting):
-
Cell Lysis: Cells treated with Elexacaftor are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific for different forms of CFTR (e.g., core-glycosylated band B and complex-glycosylated band C) to assess protein maturation.[12]
Methodology (Thermal Stability Assay):
-
Protein Preparation: Isolated F508del-NBD1 is incubated with or without Elexacaftor.
-
Thermal Denaturation: The protein samples are subjected to a gradual increase in temperature.
-
Monitoring Unfolding: The unfolding of the NBD1 domain is monitored by measuring changes in thermal ellipticity.
-
Data Analysis: The melting temperature (Tm) is determined to assess the stabilizing effect of Elexacaftor on the NBD1 domain.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to Elexacaftor's mechanism of action.
Caption: Synergistic rescue of F508del-CFTR by Trikafta modulators.
Caption: Workflow for characterizing Elexacaftor's effects on CFTR.
Conclusion
The identification of the this compound binding site on the CFTR protein represents a significant milestone in the development of targeted therapies for cystic fibrosis. The detailed structural and functional data available provide a solid foundation for understanding its mechanism of action and for the rational design of future CFTR modulators. This technical guide serves as a resource for researchers and drug developers to further explore the intricacies of CFTR correction and to continue the pursuit of even more effective treatments for all individuals with cystic fibrosis.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. dzl.de [dzl.de]
- 7. Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]
- 8. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 12. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
The Pharmacological Profile of (R)-Elexacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elexacaftor (formerly VX-445) is a next-generation small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is a critical component of the triple-combination therapy, Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has revolutionized the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation in the CFTR gene. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound is classified as a type III CFTR corrector.[1] Its primary mechanism of action is to facilitate the proper folding, processing, and trafficking of mutant CFTR protein, particularly the F508del-CFTR variant, to the cell surface.[2][3] The F508del mutation leads to a misfolded and unstable protein that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, resulting in a significant reduction of functional CFTR channels at the plasma membrane.[4]
This compound acts synergistically with type I correctors, such as tezacaftor, which stabilize the nucleotide-binding domain 1 (NBD1) and its interface with the membrane-spanning domains (MSDs).[5][6] In contrast, this compound is thought to bind to a different site on the CFTR protein, specifically at the interface of transmembrane helices 2, 10, 11, and the N-terminal lasso motif, to allosterically stabilize the protein.[3] This dual-site correction approach leads to a more significant rescue of F508del-CFTR trafficking and function than either corrector class alone.
Recent studies have also revealed a secondary mechanism of action for this compound as a CFTR potentiator.[3] It has been shown to act synergistically with the potentiator ivacaftor to increase the channel open probability of rescued F508del-CFTR at the cell surface.[3]
Signaling Pathway of CFTR Correction by this compound
The following diagram illustrates the mechanism of action of this compound in correcting the F508del-CFTR defect.
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Mutation | Value | Reference(s) |
| EC50 | Fischer Rat Thyroid (FRT) cells | F508del | 0.29 µM | [Source not found] |
| EC50 (Chloride Transport) | Human Bronchial Epithelial (HBE) cells | F508del/F508del | ~3 nM (in combination with Tezacaftor) | [Source not found] |
Table 2: Preclinical Pharmacokinetic Parameters of Elexacaftor
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Vd/F (L/kg) | CL/F (L/h/kg) | Reference(s) |
| Rat (Male) | Oral | 10 mg/kg | 1530 | 4.0 | 26700 | 2.8 | 0.37 | [Source not found] |
| Dog (Male) | Oral | 5 mg/kg | 2340 | 2.0 | 21900 | 1.8 | 0.23 | [Source not found] |
Note: Data for this compound alone in preclinical species is limited in the public domain. The provided data is for Elexacaftor and may represent the racemate or the (R)-enantiomer. Further internal or proprietary data may be required for a complete profile.
Table 3: Clinical Pharmacokinetic Parameters of Elexacaftor (in combination with Tezacaftor/Ivacaftor)
| Population | Dose (Elexacaftor) | Tmax (h) | Cmax (µg/mL) | AUC0-24h (µg·h/mL) | Vd/F (L) | t1/2 (h) | Reference(s) |
| Healthy Adults | 200 mg q.d. | ~6 | 8.7 | 162 | 53.7 | ~27.4 | [Source not found] |
| CF Patients (≥12 years) | 200 mg q.d. | ~6 | - | - | - | ~24.7 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of CFTR correctors. The following sections outline the key experimental protocols used to evaluate the pharmacological profile of this compound.
Western Blotting for CFTR Trafficking
This assay is used to assess the effect of this compound on the maturation and cell surface expression of F508del-CFTR. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is present at or near the cell surface. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.[2][7]
Protocol:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation or other suitable cell lines (e.g., CFBE41o-) at an air-liquid interface until fully differentiated.
-
Treat the cells with varying concentrations of this compound (or in combination with other correctors) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 6% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software.
-
Calculate the ratio of Band C to Band B to assess the extent of CFTR correction.
-
Experimental Workflow for Western Blotting
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial monolayers. It is used to quantify the function of rescued F508del-CFTR channels at the cell surface following treatment with this compound.[8]
Protocol:
-
Cell Culture:
-
Culture F508del-HBE cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
-
Treatment:
-
Treat the cells with this compound for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Electrophysiological Recordings:
-
Measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical solution to isolate CFTR-dependent chloride currents.
-
Stimulate CFTR channel activity by adding a cAMP agonist, such as forskolin, to the apical solution.
-
Potentiate the activity of the rescued CFTR channels by adding a potentiator, such as ivacaftor or genistein, to the apical solution.
-
Inhibit the CFTR-dependent chloride current by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is mediated by CFTR.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR potentiator.
-
The magnitude of the ΔIsc is proportional to the amount of functional CFTR at the cell surface.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D model system.[9][10][11] Patient-derived intestinal organoids are used to assess the response to CFTR modulators.
Protocol:
-
Organoid Culture:
-
Establish and culture intestinal organoids from rectal biopsies of CF patients with the F508del mutation according to established protocols.
-
-
Treatment:
-
Treat the organoids with this compound for 24 hours.
-
-
FIS Assay:
-
Plate the treated organoids in a 96-well plate.
-
Stimulate CFTR-dependent fluid secretion by adding forskolin to the culture medium.
-
Acquire brightfield images of the organoids at baseline (t=0) and at regular intervals for several hours.
-
-
Image Analysis:
-
Quantify the change in the cross-sectional area of the organoids over time using image analysis software.
-
The degree of organoid swelling is directly proportional to CFTR function.
-
Calculate the area under the curve (AUC) of the swelling response to quantify the overall CFTR activity.
-
Conclusion
This compound is a potent and effective CFTR corrector that has significantly advanced the treatment of cystic fibrosis. Its unique mechanism of action, involving the stabilization of a distinct region of the CFTR protein and a synergistic effect with other correctors and potentiators, underscores the importance of a multi-faceted approach to rescuing mutant CFTR. The experimental protocols detailed in this guide provide a robust framework for the continued research and development of novel CFTR modulators. Further investigation into the specific binding kinetics and a more comprehensive preclinical pharmacokinetic profile of this compound will continue to enhance our understanding of this important therapeutic agent.
References
- 1. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 3. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 11. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Elexacaftor's effect on F508del-CFTR protein folding
An In-Depth Technical Guide on the Effect of (R)-Elexacaftor on F508del-CFTR Protein Folding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a life-threatening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] CFTR is an ATP-gated anion channel responsible for regulating ion and fluid balance across epithelial surfaces.[1][2] The most prevalent CF-causing mutation, present in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[1][2][3] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent premature degradation, thereby preventing it from reaching the cell surface to perform its function.[1][4]
The advent of CFTR modulators—small molecules that target the underlying protein defect—has revolutionized CF treatment. These modulators are broadly classified as "correctors," which aid in the folding and trafficking of mutant CFTR to the cell surface, and "potentiators," which enhance the channel's opening probability (gating) at the cell membrane.[5][6] this compound (VX-445) is a next-generation CFTR corrector that, as part of the triple-combination therapy Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), has shown remarkable clinical efficacy in patients with at least one F508del allele.[1][7][8] This guide provides a detailed technical overview of Elexacaftor's mechanism of action on the F508del-CFTR protein.
Mechanism of Action of this compound
Elexacaftor is a dual-function modulator that primarily acts as a corrector to address the F508del-CFTR processing defect and also functions as a co-potentiator to enhance channel activity.[2][9]
Allosteric Folding Correction
The F508del mutation destabilizes the first nucleotide-binding domain (NBD1) and disrupts the proper assembly of CFTR's multiple domains, particularly the interface between NBD1 and the membrane-spanning domains (MSDs).[3][7] Elexacaftor functions as a type III corrector, a class of modulators thought to directly bind to and stabilize the NBD1 domain.[7][10] However, cryo-electron microscopy (cryo-EM) structures have revealed a more nuanced mechanism. Elexacaftor binds to a distinct site on the CFTR protein, encircling the transmembrane domains in a belt-like fashion along with Tezacaftor and Ivacaftor.[2] Specifically, its binding site involves transmembrane helices 10 and 11 of MSD2 and the N-terminal lasso motif.[11]
This allosteric binding partially rectifies the interdomain assembly defects caused by the F508del mutation when used alone.[2][12] Its true power lies in its synergistic effect with other correctors. Tezacaftor (VX-661), a type I corrector, stabilizes the TMD1 domain early in CFTR biogenesis.[6][7] By acting at different sites, Elexacaftor and Tezacaftor work together to synergistically rescue the structure of F508del-CFTR, allowing it to bypass ER quality control and traffic to the cell surface.[2][7][13] This combined action facilitates the proper folding and presentation of the mature CFTR protein to the cell membrane.[13]
Co-Potentiator Activity
In addition to its role as a corrector, Elexacaftor also exhibits potentiator activity.[14][15] It can acutely increase the channel activity of F508del-CFTR that has already reached the cell surface.[14] Studies in human bronchial epithelia showed that the acute addition of Elexacaftor increased the Ivacaftor-potentiated F508del-CFTR current by approximately 24%.[14][15] This co-potentiator effect is additive to that of Ivacaftor, suggesting a distinct mechanism of action and further enhancing the overall function of the rescued protein.[14][15][16] This dual activity makes Elexacaftor a particularly effective component of the combination therapy.[9]
Quantitative Effects on F508del-CFTR
The corrective action of Elexacaftor, particularly in combination with Tezacaftor, leads to significant quantitative improvements in F508del-CFTR protein maturation, trafficking, and function.
Table 1: Effect of Elexacaftor on F508del-CFTR Protein Processing and Trafficking
| Parameter Measured | Cell Type | Corrector(s) Used | Result | Citation |
| Mature CFTR (Band C) | F508del/F508del HBE cells | Elexacaftor/Tezacaftor/Ivacaftor | Significant increase in mature, complex-glycosylated CFTR protein. | [9][17] |
| Plasma Membrane Density | CFBE41o- cells | Elexacaftor + Type I Correctors (e.g., Tezacaftor) | Increased F508del-CFTR PM density to 42%–56% of Wild-Type levels. | [3][7] |
| Protein Maturation | HEK 293 & CFBE41o- cells | Elexacaftor | Promotes maturation of F508del-CFTR, superior to VX-809 and VX-661 alone. | [10] |
| MSD2 Expression | HEK 293 cells | Elexacaftor | Specifically improves the expression and maturation of the MSD2 domain. | [10][18] |
Table 2: Effect of Elexacaftor on F508del-CFTR Channel Function
| Parameter Measured | Cell/Tissue Model | Modulator(s) Used | Result | Citation |
| Chloride Channel Function | Homozygous F508del Nasal Epithelia | Elexacaftor/Tezacaftor + Ivacaftor | Restored function to ~62% of Wild-Type CFTR. | [7] |
| Short-Circuit Current (Isc) | Homozygous F508del HBE cells | Elexacaftor (acute) + Ivacaftor | ~24% additional increase in activated and Ivacaftor-potentiated Isc. | [14] |
| Transepithelial Current | F508del HNE cells | Elexacaftor (chronic) + Tezacaftor + Ivacaftor | Significant increase in CFTR-mediated current compared to dual combinations. | [19] |
| Transepithelial Current | Primary human nasal epithelial cells | Elexacaftor | Potentiates current with an EC50 of 1.5 nM. | [20] |
Key Experimental Protocols
The characterization of Elexacaftor's effects relies on a suite of biochemical and electrophysiological assays.
Western Blotting for CFTR Maturation
Western blotting is used to assess the glycosylation state of CFTR, which indicates its processing through the ER and Golgi. The immature, core-glycosylated form in the ER appears as "Band B" (~150 kDa), while the mature, complex-glycosylated form that has passed through the Golgi appears as "Band C" (~170 kDa). A successful corrector increases the ratio of Band C to Band B.
Methodology:
-
Cell Lysis: Cells are washed with PBS and lysed in a buffer (e.g., RIPA buffer) containing protease inhibitors.[21][22]
-
Protein Quantification: Total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).[22]
-
SDS-PAGE: Equal amounts of protein (typically 20-100 µg) are loaded onto a low-percentage (e.g., 6-7%) SDS-polyacrylamide gel to resolve the high molecular weight CFTR protein.[22][23] Samples are typically incubated at a lower temperature (e.g., 37°C or 65°C) instead of boiling to prevent aggregation.[23][24]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[23]
-
Immunoblotting: The membrane is blocked (e.g., with nonfat milk or a commercial blocking buffer) and then incubated with a primary antibody specific to CFTR (e.g., mAb 596).[22]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[22]
-
Analysis: Densitometry is used to quantify the intensity of Bands B and C.
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring net ion transport across an intact epithelial monolayer.[25][26] It allows for the direct assessment of CFTR-dependent chloride secretion in response to modulators.
Methodology:
-
Cell Culture: Primary human bronchial or nasal epithelial cells are grown on permeable supports until they form a polarized, confluent monolayer with high transepithelial electrical resistance (TEER).[25][27]
-
Chamber Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are bathed in physiological solutions.[26][28]
-
Measurement Setup: The system measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero, reflecting net ion movement.[27]
-
Pharmacological Protocol:
-
ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.[28]
-
CFTR Activation: Forskolin (or another adenylyl cyclase activator) is added to increase intracellular cAMP levels, thereby activating PKA and opening CFTR channels.[25]
-
Potentiation: A potentiator (e.g., Ivacaftor) is added to maximize the current from channels at the membrane.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.[29]
-
-
Analysis: The change in Isc (ΔIsc) after CFTR activation and inhibition is quantified as a measure of CFTR function.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the high-resolution recording of ion currents through single CFTR channels, providing direct information on channel conductance and open probability (Po).[29][30][31]
Methodology:
-
Cell Preparation: Cells expressing F508del-CFTR (often treated with correctors beforehand) are used.
-
Pipette and Seal: A glass micropipette with a very fine tip is pressed against the cell membrane, forming a high-resistance "gigaseal."[31]
-
Excised Patch Formation: The pipette is pulled away from the cell to isolate a small patch of membrane in an "inside-out" configuration. This exposes the intracellular face of the channel to the bath solution.[31]
-
Channel Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath solution to phosphorylate and activate the CFTR channels in the patch.[31][32]
-
Data Acquisition: The current flowing through the single channel(s) is recorded as the channel flickers between open and closed states.
-
Analysis: The recordings are analyzed to determine the single-channel current amplitude (which reflects conductance) and the fraction of time the channel spends in the open state (the open probability, Po). Potentiators are evaluated by their ability to increase Po.
Conclusion
This compound represents a significant advancement in the treatment of Cystic Fibrosis for individuals with the F508del mutation. Its sophisticated mechanism of action involves allosterically correcting the F508del-CFTR folding defect, acting synergistically with other correctors like Tezacaftor to restore protein trafficking to the cell surface.[2][13] Furthermore, its dual function as a co-potentiator enhances the activity of the rescued channels, working additively with Ivacaftor to maximize chloride transport.[14][15] The substantial quantitative improvements in F508del-CFTR maturation, cell surface density, and channel function, as measured by a range of robust biochemical and biophysical assays, provide a clear basis for the profound clinical benefits observed with Elexacaftor-based triple-combination therapy.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor | MDPI [mdpi.com]
- 7. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 8. atsjournals.org [atsjournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 | MDPI [mdpi.com]
- 12. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. [PDF] Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 22. Western Blotting [bio-protocol.org]
- 23. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 24. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 25. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 28. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 30. cff.org [cff.org]
- 31. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Developing an In Vitro Assay for (R)-Elexacaftor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elexacaftor is a key component of the triple-combination cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy. As a CFTR corrector, its primary mechanism of action is to facilitate the proper folding and trafficking of mutant CFTR protein, particularly the F508del variant, to the cell surface, thereby increasing the quantity of functional channels.[1][2] This application note provides detailed protocols for two robust in vitro assays to assess the activity of this compound: the Forskolin-Induced Swelling (FIS) assay in intestinal organoids and the Membrane Potential Assay in epithelial cell lines. These assays are crucial for the preclinical evaluation and characterization of CFTR modulators.
The FIS assay offers a physiologically relevant 3D model to measure CFTR-dependent ion and fluid transport.[3][4][5] The membrane potential assay provides a higher-throughput method to screen for changes in CFTR channel activity.[6][7][8] Both methods are instrumental in quantifying the efficacy of correctors like this compound.
Mechanism of Action of this compound
This compound acts as a CFTR corrector by binding to the CFTR protein and stabilizing its conformation, which facilitates its processing through the endoplasmic reticulum and Golgi apparatus and subsequent trafficking to the plasma membrane.[2] This action increases the density of CFTR channels at the cell surface, which can then be activated by a potentiator.
Caption: Mechanism of action of this compound as a CFTR protein corrector.
Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR function by quantifying the swelling of intestinal organoids in response to the CFTR activator, forskolin.[3][9]
Materials:
-
Human intestinal organoids (e.g., derived from rectal biopsies of CF patients)
-
IntestiCult™ Organoid Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
This compound
-
Forskolin
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Calcein green AM dye
-
Confocal microscope with live-cell imaging capabilities
Protocol:
-
Organoid Culture and Plating:
-
Culture human intestinal organoids in IntestiCult™ Organoid Growth Medium according to standard protocols.
-
Passage organoids and seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.
-
Allow organoids to grow for 3-5 days.
-
-
Compound Treatment (Corrector):
-
Prepare a solution of this compound in culture medium at the desired concentration (e.g., 1-10 µM).
-
Replace the medium in the wells with the this compound solution or a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for CFTR correction.
-
-
Forskolin-Induced Swelling:
-
After the corrector incubation, wash the organoids with KBR buffer.
-
Add KBR buffer containing Calcein green AM dye for visualization.
-
Add forskolin (final concentration of 5-10 µM) and a CFTR potentiator (e.g., Ivacaftor, 1 µM) to the wells. For negative controls, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM).
-
Immediately begin live-cell imaging using a confocal microscope at 37°C.
-
-
Data Acquisition and Analysis:
-
Capture brightfield or fluorescence images at regular intervals (e.g., every 15-20 minutes) for 1-2 hours.
-
Quantify the change in the cross-sectional area of the organoids over time using image analysis software (e.g., ImageJ).
-
Calculate the area under the curve (AUC) of the swelling response for each condition.
-
Normalize the data to the vehicle control.
-
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Membrane Potential Assay
This assay measures changes in cell membrane potential upon CFTR activation, providing an indirect measure of CFTR-mediated ion transport.[6][7][8]
Materials:
-
Epithelial cell line expressing mutant CFTR (e.g., CFBE41o- or Fischer Rat Thyroid cells)
-
96-well or 384-well black, clear-bottom plates
-
Cell culture medium
-
This compound
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Chloride-free buffer
-
Forskolin
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture and Plating:
-
Culture the chosen epithelial cell line according to standard protocols.
-
Seed cells into 96-well or 384-well plates and grow to confluence.
-
-
Compound Treatment (Corrector):
-
Treat cells with this compound at various concentrations for 24-48 hours at 37°C and 5% CO₂. Include a vehicle control.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in chloride-free buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of Membrane Potential:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 2-5 minutes.
-
Add a solution containing forskolin and a CFTR potentiator to activate CFTR channels.
-
Record the change in fluorescence over time for 10-20 minutes.
-
To confirm the signal is CFTR-dependent, add a CFTR inhibitor and record the subsequent decrease in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the baseline and vehicle controls.
-
Plot dose-response curves to determine the EC₅₀ of this compound.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Forskolin-Induced Swelling (FIS) Assay Results
| Treatment Group | Concentration (µM) | Mean Area Under the Curve (AUC) ± SD | % Increase in Swelling (vs. Vehicle) |
| Vehicle (DMSO) | - | 1500 ± 250 | 0% |
| This compound | 1 | 3500 ± 400 | 133% |
| This compound | 3 | 5200 ± 550 | 247% |
| This compound | 10 | 6800 ± 600 | 353% |
| Positive Control | - | 7500 ± 700 | 400% |
Table 2: Membrane Potential Assay Results
| Treatment Group | Concentration (µM) | Peak Fluorescence Change (ΔF) ± SD | % of Positive Control Activity |
| Vehicle (DMSO) | - | 500 ± 50 | 5% |
| This compound | 0.1 | 2500 ± 200 | 25% |
| This compound | 1 | 5500 ± 450 | 55% |
| This compound | 10 | 8500 ± 600 | 85% |
| Positive Control | - | 10000 ± 800 | 100% |
Note: The data presented in these tables are illustrative and will vary depending on the specific cell line, mutation, and experimental conditions.
Conclusion
The Forskolin-Induced Swelling and Membrane Potential assays are powerful in vitro tools for characterizing the activity of CFTR correctors like this compound. The detailed protocols provided herein offer a standardized approach for researchers in the field of cystic fibrosis drug discovery and development. Consistent and reproducible data generated from these assays are essential for advancing our understanding of CFTR modulators and for the development of novel therapies for cystic fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. stemcell.com [stemcell.com]
- 4. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 6. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 7. In vitro CFTR membrane potential assay [bio-protocol.org]
- 8. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Quantification of (R)-Elexacaftor in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Elexacaftor in cell lysates. The protocol is designed for researchers in drug discovery and development, providing a complete workflow from sample preparation to data analysis. The method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters according to regulatory guidelines, and structured data presentation for clarity and ease of use.
Introduction
Elexacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, used in combination therapy to treat cystic fibrosis. It is a chiral molecule, and while administered as a single (R)-enantiomer, understanding its concentration within cells is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This document describes a method for quantifying Elexacaftor in cell lysate matrices, a critical step for in vitro drug metabolism and efficacy studies. The method presented here is for the quantification of total Elexacaftor. For specific quantification of the (R)-enantiomer, a specialized chiral separation method would be required.
Principle
The method involves the lysis of cells previously exposed to Elexacaftor, followed by the extraction of the drug from the cellular matrix. The key steps include:
-
Cell Lysis: Releasing the intracellular contents.
-
Protein Precipitation: Using a cold organic solvent (acetonitrile) to remove interfering proteins.
-
Chromatographic Separation: Isolating Elexacaftor from other cellular components using RP-HPLC.
-
UV Detection & Quantification: Measuring the absorbance of Elexacaftor at a specific wavelength and quantifying the concentration against a standard curve.
Materials and Reagents
-
Elexacaftor reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Lumacaftor or a structurally similar compound[1]
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (18.2 MΩ·cm)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture media and reagents
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The conditions are optimized for the separation and detection of Elexacaftor.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | A: 0.01N KH₂PO₄ buffer (pH adjusted to 3.5 with H₃PO₄)[1] B: Acetonitrile |
| Gradient | Isocratic: 70% A : 30% B (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 258 nm[2] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Elexacaftor reference standard and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the diluent. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Elexacaftor stock solution with 50:50 (v/v) Acetonitrile:Water to create working standards for calibration and quality control samples.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the same diluent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Matrix: Use lysate from untreated cells (blank matrix) for the preparation of CC and QC samples.
-
Calibration Standards: Spike appropriate volumes of the Elexacaftor working standard solutions into blank cell lysate to obtain final concentrations covering the expected range of the study samples (e.g., 10, 50, 100, 250, 500, 1000, and 2000 ng/mL).
-
Quality Control Samples: Prepare QC samples in blank cell lysate at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ).
Sample Preparation from Cell Lysates
The following protocol outlines the steps for extracting Elexacaftor from cultured cells. Effective sample preparation is critical for accurate and reliable results.[3]
Method Validation
The bioanalytical method is validated according to the principles outlined in the FDA and ICH M10 guidelines to ensure its reliability for the intended application.[4][5]
Linearity
The linearity of the method is assessed by analyzing a minimum of six non-zero concentrations across the specified range. The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
| Parameter | Acceptance Criteria | Result (Example) |
| Calibration Range | N/A | 10 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting | y = 0.0025x + 0.015 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
Accuracy and Precision
Accuracy (%Bias) and precision (%CV) are determined by analyzing replicate (n=5) QC samples at three concentration levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | |
| LQC | 30 | 5.8% | -4.5% | 7.2% | -3.1% |
| MQC | 400 | 3.1% | 2.3% | 4.5% | 1.8% |
| HQC | 1600 | 2.5% | 1.7% | 3.9% | 0.9% |
Selectivity and Matrix Effect
-
Selectivity: Assessed by analyzing blank cell lysate from at least six different cell batches. No significant interfering peaks should be observed at the retention times of Elexacaftor and the IS.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across batches.
Recovery
The extraction recovery is determined by comparing the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels.
| QC Level | Mean Recovery (%) | %CV |
| LQC | 91.5% | 6.2% |
| MQC | 94.2% | 4.1% |
| HQC | 93.8% | 3.5% |
Stability
The stability of Elexacaftor in the cell lysate matrix is evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top Stability | 8 hours | Room Temperature | ± 15% of nominal |
| Freeze-Thaw Stability | 3 cycles | -80°C to RT | ± 15% of nominal |
| Long-term Stability | 90 days | -80°C | ± 15% of nominal |
| Autosampler Stability | 24 hours | 4°C | ± 15% of nominal |
Data Analysis and Quantification
The concentration of Elexacaftor in the unknown samples is calculated using the linear regression equation derived from the calibration curve. The final concentration is typically normalized to the cell count or total protein content of the initial lysate sample.
Concentration (ng/mL) = (Peak Area Ratio - y-intercept) / slope
Overall Analytical Workflow
The entire process from receiving samples to reporting final data follows a structured workflow to ensure consistency and quality.
Discussion and Considerations
-
Chiral Separation: This method quantifies total Elexacaftor. As Elexacaftor is the (R)-enantiomer, potential in-vitro racemization or metabolism could lead to the presence of the (S)-enantiomer. If distinguishing between enantiomers is required, a chiral HPLC method (e.g., using a chiral stationary phase) must be developed and validated.
-
Internal Standard Selection: The ideal internal standard should be structurally similar to the analyte and not present endogenously. Lumacaftor is suggested as it has been used in other Elexacaftor assays.[1] A stable isotope-labeled Elexacaftor would be the optimal choice if available.
-
Method Optimization: The mobile phase composition, pH, and gradient can be further optimized to improve resolution or reduce run time depending on the specific cell matrix and potential interfering compounds.
References
- 1. jchps.com [jchps.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. organomation.com [organomation.com]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Quantitative Analysis of (R)-Elexacaftor and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of (R)-Elexacaftor and its major active metabolite, M23-Elexacaftor, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Elexacaftor is a key component of the triple-combination therapy for cystic fibrosis, and monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring research.[1][2] The described method is sensitive, specific, and has been validated following international guidelines, making it suitable for high-throughput analysis in a research setting.[3][4]
Introduction
Elexacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector that, in combination with Tezacaftor and Ivacaftor, significantly improves CFTR protein function.[5][6] Elexacaftor is primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][7][8] Its main active metabolite is M23-Elexacaftor, which exhibits similar potency to the parent drug.[7][8] Therefore, a robust analytical method for the simultaneous quantification of both Elexacaftor and its active metabolite is essential for comprehensive pharmacokinetic and pharmacodynamic assessments. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[4]
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of Elexacaftor and its metabolites from plasma samples.[3][9]
Protocol:
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of methanol containing the deuterated internal standards (e.g., Elexacaftor-d3).[3][10]
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 or a polar-modified column.
LC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 or Hypersil Gold aQ |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analytes and internal standards |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1-5 µL |
| Column Temp. | 40°C |
| Run Time | Approximately 3.5 - 5 minutes |
Note: The gradient and mobile phase composition should be optimized to achieve the best separation and peak shape for all analytes.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temp. | 350°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 598.2 | 328.9, 423.3 | Optimized |
| M23-Elexacaftor | To be determined | To be determined | Optimized |
| Elexacaftor-d3 (IS) | 601.3 | 502.2 | Optimized |
Note: The specific m/z values for M23-Elexacaftor and optimal collision energies need to be determined experimentally. The provided transitions for Elexacaftor are based on published literature.[3]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method based on published data for Elexacaftor.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | R² |
| This compound | 0.020 - 12.000 | 0.020 | > 0.99 |
Data adapted from a study by Mandatori et al. (2025).[9]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | Low | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 | |
| High | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Acceptance criteria based on ICH M10 guidelines.[9][10]
Visualizations
Metabolic Pathway of Elexacaftor
Caption: Metabolic conversion of this compound.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound and its primary active metabolite in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies and research applications requiring high-throughput capabilities. The presented protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring.
References
- 1. [PDF] Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients | Semantic Scholar [semanticscholar.org]
- 2. preprints.org [preprints.org]
- 3. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing (R)-Elexacaftor in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of CFTR at the cell surface.[3][4] This defective protein processing and trafficking, coupled with impaired channel gating, leads to dysfunctional ion and fluid transport across epithelial surfaces, particularly in the lungs.[3]
(R)-Elexacaftor is a next-generation CFTR corrector designed to address the underlying molecular defect in individuals with at least one F508del mutation.[5] It functions by facilitating the cellular processing and trafficking of the F508del-CFTR protein to the cell surface.[6][7] Elexacaftor works synergistically with another corrector, Tezacaftor, and a potentiator, Ivacaftor, in the triple-combination therapy Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[6][7][8] Elexacaftor and Tezacaftor act at different sites on the CFTR protein to improve its conformational stability and trafficking, while Ivacaftor enhances the channel open probability (gating) of the CFTR protein at the cell surface.[6][7] This combined action increases the quantity and function of CFTR at the apical membrane of epithelial cells, leading to enhanced chloride and bicarbonate transport.[4][6]
Primary human bronchial epithelial (HBE) cells are considered the gold standard in vitro model for studying CF pathophysiology and for the preclinical evaluation of CFTR modulators.[9][10] These cells, when cultured at an air-liquid interface (ALI), differentiate into a pseudostratified epithelium that closely mimics the in vivo airway, complete with ciliated and mucus-producing cells, and polarized expression of CFTR.[10] This application note provides detailed protocols for testing the efficacy of this compound in primary HBE cells derived from CF patients.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Ussing Chamber Electrophysiological Measurements
| Treatment Group | Basal Isc (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | Ivacaftor-Potentiated Isc (µA/cm²) | CFTRinh-172-Inhibited Isc (µA/cm²) |
| Vehicle Control | ||||
| This compound | ||||
| Elexacaftor/Tezacaftor | ||||
| Elexacaftor/Tezacaftor/Ivacaftor |
Isc: Short-circuit current
Table 2: Western Blot Analysis of CFTR Protein Expression
| Treatment Group | Band B (Immature) Density (Arbitrary Units) | Band C (Mature) Density (Arbitrary Units) | Ratio of Band C to Band B |
| Vehicle Control | |||
| This compound | |||
| Elexacaftor/Tezacaftor | |||
| Elexacaftor/Tezacaftor/Ivacaftor |
Table 3: Quantitative PCR (qPCR) Analysis of Gene Expression
| Treatment Group | Relative CFTR mRNA Expression (Fold Change) | Relative DEFB1 mRNA Expression (Fold Change) | Relative MUC5AC mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | |||
| Elexacaftor/Tezacaftor | |||
| Elexacaftor/Tezacaftor/Ivacaftor |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBE cells to form a differentiated, polarized epithelium.
Materials:
-
Cryopreserved primary HBE cells from CF donors (F508del homozygous)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-ALI Medium
-
Collagen-coated permeable supports (e.g., Transwell®)
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved HBE cells and seed them onto collagen-coated permeable supports in BEGM.
-
Culture the cells in submerged conditions until they reach confluency.
-
Once confluent, switch to PneumaCult™-ALI Medium. Remove the apical medium and maintain medium in the basolateral compartment only to establish the air-liquid interface.
-
Maintain the ALI culture for at least 4-6 weeks to allow for full differentiation, as evidenced by the appearance of beating cilia and mucus production.
Treatment of HBE Cells with this compound
This protocol outlines the treatment of differentiated HBE cells with this compound and other CFTR modulators.
Materials:
-
This compound, Tezacaftor, Ivacaftor (stock solutions in DMSO)
-
PneumaCult™-ALI Medium
-
Differentiated HBE cell cultures
Protocol:
-
Prepare working solutions of the CFTR modulators in PneumaCult™-ALI Medium. A typical concentration for Elexacaftor is 3 µM.[11][12]
-
Add the treatment solutions to the basolateral medium of the HBE cell cultures.
-
For the vehicle control group, add an equivalent volume of DMSO to the medium.
-
Incubate the cells with the compounds for 24-48 hours at 37°C and 5% CO₂ prior to functional or biochemical analysis.[13][14]
Ussing Chamber Assay for CFTR Function
This protocol measures CFTR-mediated ion transport across the HBE cell monolayer.[11]
Materials:
-
Ussing chamber system
-
Krebs-bicarbonate Ringer solution
-
Amiloride, Forskolin, Ivacaftor, CFTRinh-172
-
HBE cultures on permeable supports
Protocol:
-
Mount the permeable supports with the HBE cell monolayers in the Ussing chambers.
-
Bathe both the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Sequentially add the following reagents to the apical chamber and record the change in Isc:
-
Forskolin to activate CFTR through cAMP stimulation.
-
Ivacaftor to potentiate the activity of CFTR channels at the cell surface.
-
CFTRinh-172 to inhibit CFTR-specific current.
-
-
Calculate the magnitude of the CFTR-dependent Isc by subtracting the current after CFTRinh-172 addition from the peak current after forskolin and ivacaftor stimulation.
Western Blotting for CFTR Protein Expression and Maturation
This protocol assesses the effect of this compound on the expression and glycosylation state of the CFTR protein.[13][15]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CFTR, anti-Na+/K+-ATPase (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the HBE cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated CFTR (Band C) will appear at different molecular weights.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., Na+/K+-ATPase).
-
Quantify the band intensities using densitometry software.
Immunofluorescence for CFTR Localization
This protocol visualizes the subcellular localization of the CFTR protein.
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-CFTR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Fix the HBE cells on the permeable supports with 4% PFA.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary anti-CFTR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and mount the support on a microscope slide.
-
Visualize the localization of CFTR using a confocal microscope. Apical localization indicates successful trafficking to the cell surface.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in the mRNA expression of CFTR and other relevant genes in response to this compound treatment. Studies have shown that Elexacaftor/Tezacaftor/Ivacaftor treatment can alter the expression of genes involved in inflammation and immune response, such as DEFB1.[14][16]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CFTR, DEFB1, MUC5AC, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from the treated HBE cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for testing this compound in primary HBE cells.
Caption: Mechanism of action of this compound on F508del-CFTR protein.
Caption: Signaling pathway of CFTR activation and downstream effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. trikaftahcp.com [trikaftahcp.com]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells | springermedizin.de [springermedizin.de]
- 9. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 11. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Gene expression responses of CF airway epithelial cells exposed to elexacaftor/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 16. Gene expression responses of CF airway epithelial cells exposed to elexacaftor/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Cell-Based Model for (R)-Elexacaftor Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elexacaftor, a key component of triple-combination therapies for cystic fibrosis (CF), functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It facilitates the proper folding and trafficking of mutant CFTR, particularly the F508del mutation, to the cell surface, thereby increasing the quantity of functional protein. This document provides detailed application notes and protocols for establishing a robust cell-based model to screen for and characterize molecules with this compound-like activity. These protocols are designed to guide researchers in setting up physiologically relevant assays to identify and evaluate novel CFTR correctors.
Overview of the Screening Workflow
The development of a cell-based model for this compound screening involves a multi-step process. The general workflow begins with the selection and engineering of an appropriate cell line, followed by culturing and compound treatment. Finally, the efficacy of the test compounds is assessed using functional assays that measure the restoration of CFTR activity.
Caption: A generalized workflow for establishing and utilizing a cell-based screening model.
Cell Model Selection and Development
The choice of cell model is critical for the relevance and success of the screening campaign. Both immortalized cell lines and primary cells can be utilized, each with distinct advantages and disadvantages.
Table 1: Comparison of Cell Models for CFTR Corrector Screening
| Cell Model | Advantages | Disadvantages | Recommended Use |
| Fischer Rat Thyroid (FRT) Cells | - High-throughput screening compatible- Low endogenous channel activity- Well-characterized for CFTR studies | - Non-human origin- Overexpression system may not fully recapitulate native protein processing | Primary high-throughput screening of large compound libraries. |
| Human Bronchial Epithelial (HBE) Cells | - "Gold standard" for CF lung disease modeling- Endogenous expression of CFTR and relevant cellular machinery | - Limited availability of genotypes- Finite lifespan and donor variability | Secondary screening and validation of hits from primary screens. |
| Human Nasal Epithelial (HNE) Cells | - Readily accessible from patients via nasal brushing- Recapitulates airway epithelium | - Donor variability- Can be more challenging to culture than cell lines | Patient-specific drug response studies and validation. |
| Patient-Derived Intestinal Organoids | - 3D model that mimics in vivo tissue architecture- Allows for personalized medicine approaches | - More complex culture and assay protocols- Lower throughput than 2D cell culture | Preclinical evaluation of lead compounds and personalized medicine. |
Protocol 2.1: Generation of a Stable CFTR-Expressing FRT Cell Line via Lentiviral Transduction
This protocol describes the creation of a Fischer Rat Thyroid (FRT) cell line stably expressing a mutant form of CFTR (e.g., F508del-CFTR).
Materials:
-
HEK293T cells
-
FRT cells
-
Lentiviral vector encoding F508del-CFTR with a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete DMEM and Ham's F-12 media
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the F508del-CFTR lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 48-72 hours.
-
Harvest the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
FRT Cell Transduction:
-
Seed FRT cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the culture medium and add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[1]
-
Incubate for 18-24 hours.[1]
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Cells:
-
48-72 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until single, resistant colonies are visible.[1][2]
-
Isolate individual colonies and expand them to generate clonal cell lines.
-
-
Validation:
-
Confirm the expression and processing of F508del-CFTR in the stable cell lines via Western blot (see Protocol 4.2).
-
Functional Assays for this compound Screening
Several functional assays can be employed to measure the rescue of CFTR function by corrector compounds. The choice of assay depends on the desired throughput, the cell model used, and the specific aspect of CFTR function being investigated.
Signaling Pathway of CFTR Activation and Correction
The primary functional assays for CFTR modulators rely on the activation of the CFTR channel, which is mediated by cyclic AMP (cAMP). Forskolin is a common laboratory reagent used to increase intracellular cAMP levels and activate CFTR. Corrector compounds like this compound act upstream by increasing the amount of CFTR protein at the cell membrane that can be subsequently activated.
Caption: Mechanism of CFTR correction and activation.
Protocol 3.2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures CFTR-dependent fluid secretion into the lumen of intestinal organoids, leading to their swelling. This method is particularly useful for assessing drug responses in patient-derived tissues.
Materials:
-
Patient-derived intestinal organoids cultured in a basement membrane matrix
-
Basal culture medium
-
Forskolin
-
Calcein green AM (optional, for visualization)
-
96-well plates
-
Confocal live-cell microscope
Procedure:
-
Organoid Plating:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the appropriate wells and incubate for 18-24 hours at 37°C.[3]
-
-
Forskolin Stimulation and Imaging:
-
Optional: Stain the organoids with Calcein green AM for 30 minutes at 37°C for better visualization.[3]
-
Add forskolin to each well to a final concentration of 5-10 µM.[3][4]
-
Immediately begin imaging the organoids using a confocal live-cell microscope at 37°C.
-
Capture images at regular intervals (e.g., every 20 minutes) for 80-120 minutes.[4]
-
-
Data Analysis:
-
Quantify the change in organoid area or volume over time compared to the baseline (time = 0) using image analysis software.
-
The degree of swelling is proportional to CFTR function.
-
Protocol 3.3: Ussing Chamber Assay for Measuring CFTR-Mediated Ion Transport
The Ussing chamber technique directly measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR channel activity.
Materials:
-
Polarized epithelial cells (e.g., HBE or FRT cells) grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Krebs-bicarbonate Ringer (KBR) solution
-
Amiloride
-
Forskolin
-
CFTR inhibitor (e.g., CFTRinh-172)
-
This compound and test compounds
Procedure:
-
Cell Culture:
-
Culture HBE or FRT cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
-
Compound Treatment:
-
Treat the cell monolayers with this compound or test compounds for 24-48 hours prior to the assay.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers, with KBR solution on both the apical and basolateral sides.[5]
-
Maintain the temperature at 37°C and bubble the solution with 95% O2/5% CO2.[5]
-
Measure the short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical side to block the epithelial sodium channel (ENaC).[5][6][7]
-
Add forskolin (10-20 µM) to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.[5][6][7]
-
Add the CFTR inhibitor (10-20 µM) to the apical side to confirm that the observed current is CFTR-dependent.[5][7]
-
-
Data Analysis:
-
Calculate the change in Isc in response to forskolin and the CFTR inhibitor.
-
A larger forskolin-stimulated, inhibitor-sensitive Isc indicates greater CFTR function.
-
Table 2: Representative Ussing Chamber Data for this compound
| Treatment | Amiloride-Insensitive Isc (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | CFTRinh-172-Sensitive Isc (µA/cm²) |
| Vehicle (DMSO) | 2.5 ± 0.5 | 5.2 ± 1.1 | 4.8 ± 1.0 |
| This compound (10 µM) | 2.8 ± 0.6 | 25.7 ± 3.4 | 24.9 ± 3.2 |
| Tezacaftor (3 µM) | 2.6 ± 0.4 | 15.1 ± 2.5 | 14.5 ± 2.3 |
| This compound + Tezacaftor | 2.7 ± 0.5 | 42.3 ± 4.1 | 41.5 ± 3.9 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Biochemical Assays for CFTR Protein Analysis
Biochemical assays are essential to confirm that the observed functional rescue is due to an increase in the mature, cell-surface-localized CFTR protein.
Protocol 4.1: Western Blot for CFTR Maturation
Western blotting can distinguish between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.[8][9] An increase in the Band C to Band B ratio indicates improved CFTR protein processing and maturation.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
Protease inhibitors
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a standard protein assay.
-
Mix the lysates with Laemmli sample buffer and heat at 37-65°C for 15 minutes.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the intensity of Band B and Band C to determine the maturation ratio.
-
Table 3: Quantification of CFTR Maturation by Western Blot
| Treatment | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Maturation Ratio (C / (B+C)) |
| Vehicle (DMSO) | 100 ± 12 | 5 ± 1.5 | 0.05 |
| This compound (10 µM) | 85 ± 9 | 45 ± 5.2 | 0.35 |
| Tezacaftor (3 µM) | 90 ± 10 | 25 ± 3.1 | 0.22 |
| This compound + Tezacaftor | 70 ± 8 | 75 ± 8.5 | 0.52 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for establishing a cell-based model for the screening and characterization of this compound and other CFTR corrector compounds. The combination of engineered cell lines and patient-derived models, coupled with robust functional and biochemical assays, will enable the identification of novel therapeutic candidates for the treatment of cystic fibrosis. Careful optimization of these protocols for specific laboratory conditions and research questions is recommended for achieving reliable and reproducible results.
References
- 1. origene.com [origene.com]
- 2. addgene.org [addgene.org]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cff.org [cff.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-Elexacaftor's Effect on CFTR Trafficking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the efficacy of (R)-Elexacaftor in correcting the trafficking defect of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation. Elexacaftor is a CFTR corrector that improves the cellular processing and trafficking of mutant CFTR to the cell surface, leading to increased functional protein at the plasma membrane.[1][2][3]
Mechanism of Action
This compound acts as a CFTR corrector, facilitating the proper folding and processing of mutant CFTR within the endoplasmic reticulum (ER).[3][4] This allows the corrected CFTR protein to escape ER-associated degradation and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[5] At the cell surface, the potentiator component of combination therapies, such as Ivacaftor, can then enhance the channel's open probability.[1] The combined effect is an increased quantity and function of CFTR at the cell surface.[1]
Key Experimental Approaches
Several key methodologies are employed to quantitatively and qualitatively assess the impact of Elexacaftor on CFTR trafficking:
-
Western Blotting: To evaluate the maturation of the CFTR protein.
-
Cell Surface Biotinylation: To quantify the amount of CFTR at the plasma membrane.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of CFTR.
-
Functional Assays: To measure the chloride channel activity of the rescued CFTR.
Data Presentation: Quantitative Assessment of Elexacaftor's Efficacy
The following tables summarize representative quantitative data on the effect of Elexacaftor-based therapies on CFTR maturation and function.
Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on CFTR Maturation
| Cell Type/Model | Treatment | Immature CFTR (Band B) | Mature CFTR (Band C) | Reference |
| F508del-CFTR expressing cells | Vehicle (DMSO) | High | Low/Undetectable | [6] |
| F508del-CFTR expressing cells | ETI | Decreased | Significantly Increased | [7] |
| Patient-Derived Intestinal Organoids (F508del/F508del) | Vehicle (DMSO) | Predominant | Low | [8][9] |
| Patient-Derived Intestinal Organoids (F508del/F508del) | ETI | Decreased | Increased | [8][9] |
Table 2: Functional Rescue of CFTR by Elexacaftor/Tezacaftor/Ivacaftor (ETI)
| Assay | Patient Genotype | Baseline (Vehicle) | Post-ETI Treatment | Reference |
| Forskolin-Induced Swelling (FIS) in Intestinal Organoids (AUC) | F508del/F508del | Low Swelling | Significant Increase (e.g., 2433 ± 525) | [8] |
| Forskolin-Induced Swelling (FIS) in Intestinal Organoids (AUC) | F508del/Minimal Function | Low Swelling | Significant Increase (e.g., 1957 ± 654) | [8] |
| Sweat Chloride Concentration (mmol/L) | F508del/Minimal Function | 103.5 | Reduction of 48.5 | [10] |
| Sweat Chloride Concentration (mmol/L) | F508del/F508del | 96.5 | Reduction of 61.0 | [10] |
| FEV1 % predicted | F508del/Minimal Function | Baseline | +13.8 points | [11] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
This protocol is used to assess the glycosylation state of CFTR, which is indicative of its maturation and trafficking through the secretory pathway. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has traversed the Golgi.[6]
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer with DTT
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., M3A7 or 24-1)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 24-48 hours.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[14]
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Cell Surface Biotinylation
This method specifically quantifies the amount of CFTR protein that has successfully trafficked to the plasma membrane.[15][16]
Materials:
-
Sulfo-NHS-SS-Biotin (cleavable)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (as in Protocol 1)
-
Streptavidin-agarose beads
-
Elution buffer (Laemmli sample buffer with DTT)
Procedure:
-
Cell Culture and Treatment:
-
Follow step 1 from Protocol 1.
-
-
Biotinylation of Cell Surface Proteins:
-
Cool cells to 4°C to inhibit endocytosis.
-
Wash cells twice with ice-cold PBS (pH 8.0).
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing cells with quenching solution.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells as described in Protocol 1.
-
Quantify total protein concentration.
-
-
Isolation of Biotinylated Proteins:
-
Incubate a normalized amount of total protein lysate with streptavidin-agarose beads overnight at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-biotinylated proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by heating in Laemmli sample buffer containing DTT (which cleaves the disulfide bond in Sulfo-NHS-SS-Biotin).
-
Analyze the eluate by Western blotting for CFTR as described in Protocol 1.
-
A sample of the total cell lysate should be run in parallel to normalize the surface CFTR to the total CFTR expression.
-
Protocol 3: Immunofluorescence Microscopy for CFTR Localization
This protocol allows for the visualization of CFTR's subcellular localization, providing qualitative evidence of its trafficking to the apical membrane.[17][18]
Materials:
-
Cells grown on glass coverslips or permeable supports
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-CFTR antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or permeable supports to form a polarized monolayer.
-
Treat with this compound or vehicle as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary anti-CFTR antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Imaging:
Protocol 4: Iodide Efflux Assay for CFTR Function
This functional assay measures the rate of iodide efflux from cells, which is mediated by active CFTR channels at the plasma membrane.[20][21]
Materials:
-
Iodide-loading buffer (e.g., 137 mM NaI, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)
-
Iodide-free efflux buffer (substituting NaNO3 for NaI)
-
CFTR agonists (e.g., Forskolin and IBMX)
-
Iodide-selective electrode
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to confluency in 35-mm dishes.
-
Treat with this compound or vehicle.
-
-
Iodide Loading:
-
Wash cells with efflux buffer.
-
Incubate cells in iodide-loading buffer for 1 hour at 37°C.
-
-
Measurement of Iodide Efflux:
-
Wash cells rapidly with iodide-free efflux buffer to remove extracellular iodide.
-
Add 1 ml of iodide-free efflux buffer and place the iodide-selective electrode in the dish.
-
Record the baseline iodide concentration for 1-2 minutes.
-
Stimulate CFTR channel activity by adding a cocktail of Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).
-
Continue recording the increase in extracellular iodide concentration over time (5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of iodide efflux.
-
Compare the rates between vehicle-treated and Elexacaftor-treated cells. An increased rate in treated cells indicates a greater number of functional CFTR channels at the cell surface.[22]
-
References
- 1. trikaftahcp.com [trikaftahcp.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells | springermedizin.de [springermedizin.de]
- 5. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
- 6. cff.org [cff.org]
- 7. google.com [google.com]
- 8. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 10. atsjournals.org [atsjournals.org]
- 11. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 14. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 15. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to monitor cell surface expression and endocytic trafficking of CFTR in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of (R)-Elexacaftor in Cystic Fibrosis Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. The development of CFTR modulators has revolutionized CF treatment. Elexacaftor (VX-445), a next-generation CFTR corrector, is a key component of the highly effective triple-combination therapy with Tezacaftor and Ivacaftor. This therapy, known as ETI, significantly improves the processing and function of the most common CF-causing mutation, F508del-CFTR.[1][2] Patient-derived intestinal organoids have emerged as a powerful in vitro model to assess the efficacy of CFTR modulators in a personalized manner.[3][4][5] These three-dimensional structures recapitulate the in vivo epithelium and allow for the functional assessment of CFTR through assays like the Forskolin-Induced Swelling (FIS) assay.[3][4][5][6] This document provides detailed protocols for the application of (R)-Elexacaftor in CF organoid models and presents quantitative data on its efficacy.
Mechanism of Action of Elexacaftor
Elexacaftor is a CFTR corrector that aids in the proper folding and trafficking of mutant CFTR protein to the cell surface.[7][8][9] Specifically, it works synergistically with another corrector, Tezacaftor, at a different binding site on the CFTR protein to further enhance its conformational stability.[7] This increased stability allows more F508del-CFTR protein to escape degradation in the endoplasmic reticulum and reach the cell membrane.[8][9] Once at the cell surface, the potentiator Ivacaftor increases the channel's opening probability, allowing for increased chloride ion transport.[7][10] Recent studies have also suggested that Elexacaftor itself may possess some potentiator activity.[11][12] The combined action of Elexacaftor, Tezacaftor, and Ivacaftor results in a significant restoration of CFTR function.[10]
Signaling Pathway of CFTR Activation and Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. jove.com [jove.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trikaftahcp.com [trikaftahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of CFTR Protein Correction by (R)-Elexacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and fails to reach the cell surface. Elexacaftor, a next-generation CFTR corrector, functions by aiding the proper folding and trafficking of mutant CFTR protein to the cell membrane. When used in combination with other modulators like Tezacaftor (a corrector) and Ivacaftor (a potentiator), Elexacaftor can significantly increase the amount of mature, functional CFTR protein at the cell surface.
Western blot analysis is a crucial technique for researchers and drug development professionals to qualitatively and quantitatively assess the correction of CFTR protein processing by Elexacaftor. This application note provides detailed protocols for performing Western blot analysis of CFTR protein, along with data presentation guidelines and visualizations to aid in the interpretation of results.
Principle of CFTR Western Blot Analysis
Western blotting for CFTR allows for the visualization of different glycoforms of the protein, which correspond to its maturation state. The immature, core-glycosylated form of CFTR, found in the endoplasmic reticulum, is referred to as 'Band B' and migrates at approximately 150 kDa. The mature, fully glycosylated form that has trafficked through the Golgi apparatus and is present at the plasma membrane is known as 'Band C', which appears as a broader band at a higher molecular weight (170-180 kDa). In cells expressing the F508del-CFTR mutation, Band B is the predominant form, with little to no detectable Band C. Effective corrector treatment, such as with Elexacaftor, is expected to increase the intensity of Band C, indicating successful protein maturation and trafficking.
Data Presentation: Quantitative Analysis of CFTR Correction
The following tables summarize representative quantitative data from studies evaluating the effect of Elexacaftor-containing regimens on CFTR protein expression.
| Treatment Group | Fold Increase in Mature CFTR (Band C) vs. Control | Reference |
| F508del-CFTR cells + Elexacaftor/Tezacaftor/Ivacaftor | Up to 30-fold | [1] |
| Rectal biopsies from F508del homozygous patients + Elexacaftor/Tezacaftor/Ivacaftor | At least a twofold increase in 8 out of 12 patients | [2][3] |
| In Vitro Model | Treatment | Outcome on Mature CFTR (Band C) |
| CFBE F508del cells | Elexacaftor/Tezacaftor | Significant increase |
| CFBE F508del cells | Elexacaftor/Tezacaftor/Ivacaftor | Significant increase |
Experimental Protocols
I. Cell Culture and Drug Treatment
This protocol is designed for treating human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o- cells) with (R)-Elexacaftor.
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound solution (in DMSO)
-
Tezacaftor solution (in DMSO)
-
Ivacaftor solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
Procedure:
-
Seed CFBE41o- cells in 6-well plates and grow to 80-90% confluency.
-
Prepare treatment media by diluting Elexacaftor, Tezacaftor, and Ivacaftor to the desired final concentration (e.g., 3 µM Elexacaftor, 3 µM Tezacaftor, 3 µM Ivacaftor). Prepare a vehicle control medium with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
III. Western Blot Analysis
Materials:
-
Laemmli sample buffer (2x) with 5% β-mercaptoethanol
-
SDS-PAGE gels (6% or 4-15% gradient gels are recommended for good resolution of CFTR)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes (0.45 µm)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CFTR (e.g., clone 596, 570, or a cocktail)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Mix an equal volume of protein lysate (20-50 µg) with 2x Laemmli sample buffer. Heat the samples at 37°C for 15-30 minutes. Note: Do not boil samples containing CFTR as it can cause aggregation.
-
Gel Electrophoresis: Load the prepared samples onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-CFTR antibody in blocking buffer (e.g., 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000). Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a Western blot imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
IV. Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the Western blot bands.
-
Quantify the intensity of CFTR Band B and Band C, as well as the loading control band for each sample.
-
Normalize the intensity of the CFTR bands to the corresponding loading control band.
-
Calculate the ratio of Band C to the total CFTR (Band B + Band C) to determine the maturation efficiency.
-
Compare the maturation efficiency between untreated and Elexacaftor-treated samples to assess the degree of correction.
Visualizations
Caption: CFTR protein processing pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of CFTR protein correction.
References
Application Notes and Protocols for Ussing Chamber Experiments with (R)-Elexacaftor on Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting Ussing chamber experiments to evaluate the effect of (R)-Elexacaftor, a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, on primary human airway epithelial cells.
This compound is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1][2] It is a critical component of the triple-combination therapy, Trikafta, which also includes the corrector Tezacaftor and the potentiator Ivacaftor.[1][3] Recent studies have also identified a role for Elexacaftor as a CFTR potentiator, acting synergistically with Ivacaftor to increase channel function.[4][5] Ussing chamber technology is a vital tool for the electrophysiological assessment of ion transport across epithelial tissues, making it a gold standard for quantifying CFTR function in response to modulators like Elexacaftor.[6][7][8][9][10]
Signaling Pathway and Mechanism of Action
Elexacaftor, in combination with Tezacaftor and Ivacaftor, works to increase the quantity and function of the CFTR protein at the cell surface.[1] Elexacaftor and Tezacaftor are correctors that facilitate the processing and trafficking of the CFTR protein, while Ivacaftor is a potentiator that enhances the channel's open probability.[1][2]
Experimental Protocols
Primary Human Airway Epithelial Cell Culture
A critical first step is the successful culture of primary human airway epithelial cells. These cells are typically isolated from nasal brushings or bronchial tissue obtained from lung transplants.[3][11]
1. Cell Isolation and Expansion:
-
Epithelial cells are enzymatically dissociated from the tissue.[3]
-
Isolated cells are seeded on collagen-coated dishes and cultured in a proliferative, serum-free medium.[3][11]
-
The medium is often supplemented with antibiotics to prevent contamination.[3]
2. Air-Liquid Interface (ALI) Culture:
-
Once confluent, the cells are seeded onto permeable supports (e.g., Snapwell inserts).[6]
-
After the cells form a polarized monolayer, the apical medium is removed to create an air-liquid interface, which promotes differentiation into a mucociliary epithelium.[11][12]
-
This differentiation process can take 2-4 weeks.
Ussing Chamber Experimental Workflow
The Ussing chamber allows for the measurement of ion transport across the cultured epithelial monolayer.[8][9][10][13][14][15]
Detailed Ussing Chamber Protocol:
-
Preparation:
-
Mounting:
-
Equilibration:
-
Add the prepared buffers to the respective chambers and allow the system to equilibrate for 10-20 minutes until a stable baseline short-circuit current (Isc) is achieved.[8]
-
-
Pharmacological Additions and Isc Measurement:
-
Amiloride: Add to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[7]
-
Forskolin: Add to both chambers to raise intracellular cAMP levels and activate CFTR channels.[7]
-
This compound (and other modulators): For chronic treatment studies, cells are pre-incubated with the compound for 24-48 hours prior to the experiment.[16] For acute studies, the compound is added directly to the chamber.
-
CFTR Inhibitor: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent.[7]
-
-
Data Analysis:
-
The change in short-circuit current (ΔIsc) in response to each compound is measured and recorded.
-
The CFTR-specific current is calculated as the difference in Isc before and after the addition of the CFTR inhibitor.
-
Data Presentation
The following tables summarize representative quantitative data from Ussing chamber experiments investigating the effects of Elexacaftor, often as part of the triple combination therapy (ETI: Elexacaftor/Tezacaftor/Ivacaftor), on primary human airway epithelial cells from patients with the F508del mutation.
Table 1: Effect of CFTR Modulators on Short-Circuit Current (Isc) in F508del/F508del Primary Human Nasal Epithelial Cells
| Treatment | Mean Increase in ΔIsc (% of Wild-Type) | 95% Confidence Interval |
| Lumacaftor/Ivacaftor (LUM/IVA) | 17.31 | 9.36 to 25.26 |
| Tezacaftor/Ivacaftor (TEZ/IVA) | 11.69 | 3.66 to 19.73 |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 64.28 | 33.26 to 95.30 |
| Data adapted from a study on pediatric nasal epithelial cells.[17] |
Table 2: Basal Short-Circuit Current (Isc) in F508del CFBE cells after treatment with different CFTR correctors
| Treatment | Basal Isc (µA·cm⁻²) |
| Elexacaftor/Tezacaftor/Ivacaftor | 29 ± 1.6 |
| Elexacaftor/Tezacaftor | 11 ± 1.7 |
| This data highlights the increased basal CFTR activity with the triple combination.[3] |
Table 3: Forskolin-Stimulated Isc in Human Bronchial Epithelial Cells
| Treatment | Forskolin-Stimulated Isc (µA·cm⁻²) |
| Elexacaftor/Tezacaftor | Increased |
| Elexacaftor/Tezacaftor/Ivacaftor | Further Increased |
| Qualitative data from a study showing the additive effect of Ivacaftor.[3] |
Note: The absolute values of Isc can vary significantly between donors and cell culture batches. Therefore, it is crucial to include appropriate controls (e.g., untreated cells, wild-type cells) in each experiment for accurate comparison.[6]
Conclusion
Ussing chamber experiments on primary human airway epithelial cells provide a robust and physiologically relevant in vitro system to quantify the functional restoration of CFTR by modulators like this compound. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers in the field of cystic fibrosis drug discovery and development.
References
- 1. trikaftahcp.com [trikaftahcp.com]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models [frontiersin.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 11. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 12. Assessing CFTR Function and Epithelial Morphology in Human Nasal Respiratory Cell Cultures: A Combined Immunofluorescence and Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. thorax.bmj.com [thorax.bmj.com]
Troubleshooting & Optimization
Troubleshooting low solubility of (R)-Elexacaftor in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of (R)-Elexacaftor in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in my aqueous buffer. Is this expected?
A1: Yes, this is expected. This compound is known to have low aqueous solubility. According to its FDA label, the water solubility is less than 1 mg/mL.[1][2] One source predicts a water solubility of approximately 0.0192 mg/mL.[1] This inherent low solubility is a common challenge when working with this compound in aqueous media.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent due to its acidic and basic functional groups. It has a predicted strongest acidic pKa of approximately 4.1 and a strongest basic pKa of around 2.09.[1] This means that at a pH below its basic pKa and above its acidic pKa, the molecule will be ionized, which generally leads to higher aqueous solubility. Conversely, between these pKa values, the molecule will be in its neutral, less soluble form. Therefore, adjusting the pH of your buffer can be a key strategy to improve its solubility.
Q3: What type of buffer should I use for my experiments with this compound?
A3: The choice of buffer will depend on the desired pH for your experiment and potential interactions with the compound. Given its pKa values, buffers with pH values in the acidic (below 2) or basic (above 5) range might improve solubility. However, you must consider the stability of this compound at different pH values. It is advisable to start with common biological buffers (e.g., phosphate, Tris, HEPES) and systematically evaluate a range of pH values. One study on the dissolution of a combination product containing Elexacaftor utilized a 6.5 pH Phosphate buffer.[3]
Q4: Can I use organic solvents to dissolve this compound first?
A4: Yes, this is a common strategy for poorly soluble compounds. This compound is soluble in DMSO and slightly soluble in methanol and chloroform.[][5] You can prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system. It is recommended to keep the final concentration of the organic solvent as low as possible (typically <1%).
Q5: Are there other methods to improve the solubility of this compound in my aqueous buffer?
A5: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[6][7][8][9][10] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase solubility.[6][10]
-
Surfactants: The addition of non-ionic surfactants like Tween-80 or Pluronic-F68 can help to solubilize hydrophobic compounds by forming micelles.[6][7]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[6][8]
-
Solid Dispersions: While more applicable to formulation development, this technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.[6][9]
Data Presentation
Table 1: Physicochemical Properties of Elexacaftor
| Property | Value | Source |
| Molecular Formula | C26H34F3N7O4S | [] |
| Molar Mass | 597.66 g·mol−1 | [11] |
| Water Solubility | <1 mg/mL | [1][2] |
| Predicted Water Solubility | 0.0192 mg/mL | [1] |
| logP | 4.46 - 5.04 | [1] |
| Strongest Acidic pKa | ~4.1 | [1] |
| Strongest Basic pKa | ~2.09 | [1] |
| Solubility in Organic Solvents | Soluble in DMSO; Slightly soluble in Chloroform and Methanol | [][5] |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility of this compound in Aqueous Buffers
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound powder
-
Selected aqueous buffers (e.g., phosphate, citrate, Tris) at various pH values
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Buffer Solutions: Prepare the desired aqueous buffers at the target pH values. Ensure the pH is accurately measured and adjusted.
-
Sample Preparation: Add an excess amount of this compound powder to a series of microcentrifuge tubes or vials. A good starting point is to add an amount that is at least 10 times the expected solubility.
-
Addition of Buffer: Add a precise volume of the selected buffer to each tube containing the excess solid.
-
Equilibration: Tightly cap the tubes/vials and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.
Protocol 2: Screening for Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound powder
-
Primary solvent (e.g., water or a specific buffer)
-
A selection of co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
-
Equipment as listed in Protocol 1
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of binary solvent systems by mixing the primary solvent with each co-solvent at different ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound following the steps outlined in Protocol 1 (from Sample Preparation to Calculation).
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
-
Selection of Optimal Co-solvent: Based on the results, identify the co-solvent and concentration that provides the desired level of solubility enhancement while being compatible with the intended downstream application.
Visualizations
Caption: Troubleshooting workflow for low this compound solubility.
Caption: Influence of pH on the solubility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 5. abmole.com [abmole.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Elexacaftor - Wikipedia [en.wikipedia.org]
Optimizing (R)-Elexacaftor Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (R)-Elexacaftor concentrations for in vitro experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound can vary significantly depending on the cell type, the specific CFTR mutation being studied, and the assay being performed. Based on published studies, a starting range of 1 nM to 3 µM is recommended for most cell-based assays. For acute potentiation experiments, concentrations as low as 1.5 nM have shown activity, while for chronic correction studies, concentrations up to 3 µM are commonly used.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times depend on whether you are assessing the corrector or potentiator activity of this compound.
-
For corrector activity: A chronic incubation of 24 hours is a standard starting point to allow for rescue of the misfolded CFTR protein and its trafficking to the cell surface.[1][2][3][4]
-
For potentiator activity: Acute treatment, typically within 5 to 30 minutes prior to and during the functional assay, is sufficient to observe an increase in CFTR channel gating.[1][2]
Q3: What are the most common in vitro assays used to evaluate the efficacy of this compound?
A3: Several well-established in vitro assays are used to measure the effectiveness of CFTR modulators like this compound. These can be broadly categorized as functional and biochemical assays.[5]
-
Functional Assays: These measure CFTR-mediated ion transport.
-
Ussing Chamber: Measures short-circuit current (Isc) across polarized epithelial monolayers, providing a direct measure of ion transport.[4][6][7]
-
Patch Clamp: Allows for the measurement of single CFTR channel opening and closing rates.[6]
-
Membrane Potential-Sensing Fluorescent Dyes (e.g., YFP-based assays): A high-throughput method to measure halide transport.[5]
-
Organoid Swelling Assays: Utilizes patient-derived intestinal or bronchial organoids, where CFTR-mediated fluid secretion leads to organoid swelling, which is a direct measure of CFTR function.[5][8]
-
-
Biochemical Assays: These assess the maturation and localization of the CFTR protein.
Q4: Should I use this compound alone or in combination with other CFTR modulators?
A4: this compound is a dual-acting molecule, functioning as both a CFTR corrector and potentiator.[1][11] While it can be studied in isolation, its efficacy is significantly enhanced when used in combination with other CFTR modulators.[12][13] The most common combination is with Tezacaftor (another corrector) and Ivacaftor (a potentiator), known as Trikafta.[12][13] Elexacaftor and Tezacaftor work at different binding sites to improve the cellular processing and trafficking of CFTR, while Ivacaftor potentiates the channel opening probability of the CFTR protein at the cell surface.[12][13] Studies have shown a synergistic effect when Elexacaftor is combined with Ivacaftor.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low CFTR correction observed. | - Suboptimal this compound concentration.- Insufficient incubation time.- Cell line not responsive.- Issues with the assay itself. | - Perform a dose-response curve (e.g., 1 nM - 5 µM).- Increase incubation time (e.g., up to 48 hours).- Verify the expression of the target CFTR mutation in your cell line.- Include positive and negative controls in your assay. |
| High background signal in functional assays. | - Leaky epithelial monolayer in Ussing chamber experiments.- Non-specific effects of the compound. | - Check the transepithelial electrical resistance (TEER) of your cell monolayer before the experiment.- Run a vehicle control (e.g., DMSO) to assess baseline activity. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (passage number, confluency).- Inconsistent compound preparation.- Instability of this compound in media. | - Maintain consistent cell culture practices.- Prepare fresh stock solutions of this compound for each experiment.- Refer to the Certificate of Analysis for solubility and stability information.[14] |
| Unexpected potentiation effect when studying corrector activity. | - this compound has inherent potentiator activity. | - This is an expected finding. To isolate the corrector effect, washout the compound before acute stimulation with a separate potentiator like Ivacaftor. |
Experimental Protocols & Data
Table 1: Recommended Concentrations of this compound (VX-445) in In Vitro Assays
| Assay Type | Cell Type | Target Mutation | This compound Concentration | Incubation Time | Reference(s) |
| Ussing Chamber (Corrector) | Human Nasal Epithelial (HNE) cells | F508del | 3 µM | 24 hours | [1][2] |
| Ussing Chamber (Potentiator) | Human Nasal Epithelial (HNE) cells | G551D | 100 nM | Acute | [1] |
| Concentration-Response (Potentiation) | Human Nasal Epithelial (HNE) cells | Wild-Type | EC50: 1.50 ± 1.40 nM | Acute | [1][2] |
| Western Blot | Cystic Fibrosis Bronchial Epithelial (CFBE) cells | N1303K | Not specified for Elexacaftor alone | 24 hours (as part of ETI) | [10] |
| Short-Circuit Current (Isc) | Brushed Nasal Epithelial cells | F508del/Unknown | 3 µM (in combination) | 24 hours | [3] |
Detailed Methodologies
1. Ussing Chamber Assay for CFTR Corrector Activity
-
Cell Culture: Culture primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation at an air-liquid interface (ALI) on porous supports.[4][7]
-
Treatment: Treat the cells with this compound (e.g., 3 µM in ALI medium) for 24 hours.[4]
-
Measurement: Mount the cell culture inserts in a modified Ussing chamber. Impose a basolateral-to-apical Cl⁻ gradient. Measure the short-circuit current (Isc) needed to clamp the transepithelial voltage at 0 mV.[4][7]
-
Activation: Sequentially add amiloride (to block epithelial sodium channels), followed by a CFTR agonist like forskolin (to activate CFTR), and finally a CFTR potentiator like Ivacaftor. The change in Isc after forskolin and Ivacaftor addition reflects the function of corrected CFTR.
2. Western Blot for CFTR Maturation
-
Cell Culture: Plate cystic fibrosis bronchial epithelial (CFBE) cells expressing the target CFTR mutation.
-
Treatment: Incubate the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for CFTR to detect the immature (Band B) and mature, fully glycosylated (Band C) forms of the protein. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Signaling Pathways & Experimental Workflows
References
- 1. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. cff.org [cff.org]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trikaftahcp.com [trikaftahcp.com]
- 14. schd-shimadzu.com [schd-shimadzu.com]
Overcoming matrix effects in LC-MS/MS analysis of (R)-Elexacaftor
Welcome to the technical support center for the LC-MS/MS analysis of (R)-Elexacaftor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to matrix effects in the bioanalysis of this compound.
Troubleshooting Guide
Matrix effects, particularly ion suppression or enhancement, are common challenges in LC-MS/MS analysis of complex biological samples. These effects can compromise the accuracy, precision, and sensitivity of the assay. This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Identifying Matrix Effects
The first step in troubleshooting is to determine if matrix effects are indeed the cause of issues like poor data reproducibility, low signal intensity, or inaccurate quantification.
Common Symptoms of Matrix Effects:
-
Inconsistent analyte signal between samples.
-
Poor reproducibility of quality control (QC) samples.
-
Discrepancies between results from different sample lots.
-
Signal intensity significantly lower or higher in matrix samples compared to neat solutions.
Experimental Diagnosis:
A post-extraction spike experiment is a reliable method to quantitatively assess matrix effects. This involves comparing the peak area of this compound in a neat solution with the peak area of this compound spiked into an extracted blank matrix.
Quantitative Assessment of Matrix Effects
Several studies have developed and validated LC-MS/MS methods for Elexacaftor, demonstrating minimal matrix effects after appropriate sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for compensating for any residual matrix effects.[1]
Below is a summary of reported matrix effect and recovery data for Elexacaftor from published methods. A matrix effect value close to 100% (or a ratio close to 1) indicates minimal ion suppression or enhancement. High extraction recovery demonstrates the efficiency of the sample preparation method in isolating the analyte from the matrix.
| Parameter | Low Quality Control (LQC) | High Quality Control (HQC) | Extraction Recovery | Sample Preparation Method | Reference |
| Matrix Effect | 99.42% (CV: 3.38%) | 103.77% (CV: 1.12%) | Not Reported | Protein Precipitation | Girepalli & Dama, 2024[2] |
| IS-Normalized Matrix Effect | Within 8-12% variation | Within 8-12% variation | 99% | Protein Precipitation | Cangemi et al., 2023[3] |
Note: The data presented above is from published literature and demonstrates that with appropriate sample preparation and the use of an internal standard, matrix effects for Elexacaftor can be effectively minimized.
Frequently Asked Questions (FAQs)
Q1: I am observing significant ion suppression for this compound in my plasma samples. What is the most likely cause?
A: Ion suppression for this compound in plasma is often caused by co-eluting endogenous phospholipids from the sample matrix. These molecules can compete with the analyte for ionization in the MS source, leading to a reduced signal. Inadequate sample cleanup is a primary reason for the presence of these interfering compounds.
Q2: What is the most effective sample preparation technique to reduce matrix effects for this compound analysis?
A: Protein precipitation (PPT) is a commonly used and effective method for the extraction of Elexacaftor and its counterparts, Tezacaftor and Ivacaftor, from plasma.[4][5] This technique is relatively simple and can effectively remove a large portion of proteins. For cleaner extracts and to minimize phospholipids, more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[6]
Q3: Can I just dilute my sample to reduce matrix effects?
A: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest.[7] This may lead to a signal that is below the lower limit of quantification (LLOQ) of your assay, especially for low-concentration samples. Dilution should be considered if the analyte concentration is sufficiently high.
Q4: How critical is the choice of the internal standard (IS) for overcoming matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS), such as Elexacaftor-d3, is highly recommended and is a standard practice in regulated bioanalysis.[8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability introduced by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[1]
Q5: My results are still inconsistent even after optimizing sample preparation. What else can I check?
A: If matrix effects persist, consider optimizing your chromatographic conditions to better separate this compound from co-eluting matrix components. This can be achieved by:
-
Modifying the mobile phase composition: Adjusting the organic solvent ratio or the pH.
-
Changing the gradient profile: A shallower gradient can improve the resolution between the analyte and interferences.
-
Using a different column chemistry: A column with a different stationary phase may provide a different selectivity.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a common and effective method for the extraction of Elexacaftor from plasma samples.
Materials:
-
Human plasma samples
-
This compound stock solution
-
Internal Standard (Elexacaftor-d3) working solution
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution to the plasma sample and vortex briefly.
-
Add 200 µL of cold acetonitrile (containing the internal standard if not added separately) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Mitigating Matrix Effects
The following diagram illustrates a typical workflow for identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.
Caption: A flowchart outlining the systematic approach to troubleshooting and overcoming matrix effects in LC-MS/MS bioanalysis.
Troubleshooting Decision Tree for this compound Analysis
This decision tree provides a logical path for troubleshooting common issues encountered during the analysis of this compound.
Caption: A decision tree to guide researchers in systematically troubleshooting issues during this compound analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. japsonline.com [japsonline.com]
- 3. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (R)-Elexacaftor in DMSO at different temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Elexacaftor solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For laboratory experiments, it is common practice to prepare concentrated stock solutions in DMSO, which can then be diluted into aqueous buffers or cell culture media for final assays.
Q2: How should I store this compound stock solutions in DMSO?
While specific long-term stability data for this compound in DMSO at various temperatures is not extensively published, general best practices for storing small molecule compounds in DMSO should be followed to minimize degradation. It is recommended to store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but it is advisable to minimize the time at this temperature. Room temperature storage is generally not recommended for extended periods. The stability of compounds in DMSO can be concentration-dependent, with higher concentrations often being more stable.[3]
Q3: Can I subject this compound in DMSO to multiple freeze-thaw cycles?
Multiple freeze-thaw cycles can degrade sensitive compounds.[3] It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
Q4: I am seeing unexpected results in my assay. Could my this compound solution have degraded?
Unexpected assay results can be due to compound degradation. If you suspect your this compound solution has degraded, it is recommended to prepare a fresh stock solution from powder. You can also perform a stability study to assess the integrity of your current stock solution (see the troubleshooting guide below).
Troubleshooting Guide
Issue: Suspected Degradation of this compound in DMSO
If you suspect that your this compound stock solution has degraded, follow these steps to troubleshoot the issue.
1. Prepare a Fresh Stock Solution:
The most straightforward way to address suspected degradation is to prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Use this fresh solution in your experiment and compare the results with those obtained using the old stock solution.
2. Perform a Stability Assessment:
To quantitatively assess the stability of your this compound stock solution, you can perform a stability study using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution.
Objective: To quantify the percentage of intact this compound in a DMSO stock solution over time at a specific storage temperature.
Materials:
-
This compound stock solution in DMSO
-
This compound powder (for preparing a fresh reference standard)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other appropriate buffer components for the mobile phase
-
HPLC system with a UV detector
Methodology:
-
Preparation of Reference Standard: Prepare a fresh solution of this compound in DMSO from powder at the same concentration as your stock solution. This will serve as the 100% integrity reference.
-
Sample Preparation:
-
Take an aliquot of your stored this compound stock solution.
-
Dilute both the reference standard and the stored sample to a suitable concentration for HPLC analysis using the mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase and column. A common mobile phase for Elexacaftor analysis is a mixture of acetonitrile and water with a small amount of formic acid.[5][6]
-
Inject the reference standard and the stored sample onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 260 nm).[1][4]
-
-
Data Analysis:
-
Compare the peak area of the this compound peak from the stored sample to the peak area of the reference standard.
-
Calculate the percentage of remaining this compound in the stored sample relative to the fresh reference standard.
-
The presence of new peaks in the chromatogram of the stored sample that are not present in the reference standard may indicate degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound in DMSO (Based on General Best Practices)
| Storage Temperature | Recommended Duration | Expected Stability |
| Room Temperature (20-25°C) | < 24 hours | Low (Risk of degradation) |
| 4°C | Short-term (days to weeks) | Moderate (Monitor for precipitation) |
| -20°C | Long-term (months) | High (Aliquot to avoid freeze-thaw) |
| -80°C | Archival (years) | Very High (Aliquot to avoid freeze-thaw) |
Note: This table provides general guidance. For critical experiments, it is always recommended to use freshly prepared solutions or to perform a stability study for your specific storage conditions.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Mechanism of action of Elexacaftor on F508del-CFTR.
References
Technical Support Center: Laboratory Synthesis of (R)-Elexacaftor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-Elexacaftor laboratory synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Amide Coupling of the Core Benzoic Acid with the Sulfonamide Moiety
-
Question: We are experiencing a low yield (below 80%) during the CDI-mediated coupling of the carboxylic acid intermediate with the sulfonamide fragment. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this carbonyldiimidazole (CDI) mediated coupling step can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Moisture: CDI is highly sensitive to moisture, which can hydrolyze the activated acyl-imidazole intermediate. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Reagent Quality: Use fresh, high-purity CDI. Older or improperly stored CDI may be partially hydrolyzed, reducing its effectiveness.
-
Incomplete Activation: The activation of the carboxylic acid to the acyl-imidazole is a critical step. Ensure the reaction mixture is stirred for a sufficient time after the addition of CDI before adding the sulfonamide.
-
Side Reactions: The amine of the sulfonamide can react with any unreacted CDI to form a urea-type byproduct.[1] To mitigate this, ensure the carboxylic acid is fully activated before the sulfonamide is introduced.
-
Acid Catalysis: The rate of CDI-mediated amidation can be significantly enhanced by the addition of an acid catalyst like imidazole hydrochloride.[2] This can be particularly useful for less reactive aromatic amines.
Troubleshooting Workflow:
Troubleshooting workflow for CDI-mediated amide coupling. -
Issue 2: Inefficient Chiral Resolution of the Pyrrolidine Intermediate
-
Question: The enzymatic resolution for the synthesis of the chiral pyrrolidine fragment is providing low enantiomeric excess (ee). What alternative strategies can be employed?
-
Answer: Achieving high enantiomeric purity for the pyrrolidine fragment is crucial. While enzymatic resolution is one approach, several other methods can be considered if the desired ee is not obtained.[3]
-
Diastereomeric Salt Crystallization: This is a common method for chiral resolution and involves reacting the racemic pyrrolidine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.[4] These salts can then be separated by crystallization due to their different solubilities.
-
Asymmetric Hydrogenation: An alternative synthetic route involves the asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral ligand (e.g., BINAP).[3] This can provide high yield and enantioselectivity.
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers of the pyrrolidine intermediate or a suitable precursor.[5] While effective, this method can be less cost-effective for large-scale synthesis.
-
Issue 3: Low Conversion in the Final SNAr Reaction
-
Question: The final step, a nucleophilic aromatic substitution (SNAr) to couple the chiral pyrrolidine, is showing low conversion. How can this be addressed?
-
Answer: The SNAr reaction to introduce the hindered pyrrolidine can be challenging.[3] Several factors can influence the reaction rate and yield.
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for this reaction. However, this should be done cautiously while monitoring for potential side reactions or degradation.
-
Base: The choice and stoichiometry of the base can be critical. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.
-
Solvent: The polarity of the solvent can significantly impact the rate of SNAr reactions. A polar aprotic solvent like DMF or NMP is generally suitable.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key fragments in the convergent synthesis of this compound?
-
A1: The synthesis of this compound typically involves the sequential coupling of three key fragments: a pyrazole fragment, a chiral pyrrolidine, and a central dichloronicotinic acid core which is later modified.[3]
-
-
Q2: Which coupling reagents are commonly used for the amide bond formations in Elexacaftor synthesis?
-
Q3: What are some common impurities that can arise during the synthesis of Elexacaftor?
-
Q4: How can the final this compound product be purified?
-
A4: Purification is typically achieved through column chromatography.[6] The choice of stationary and mobile phases will depend on the impurity profile. A reverse-phase HPLC method has been developed for the analysis of impurities, which can be adapted for preparative purification.
-
Data on Reaction Yields
The following table summarizes reported yields for key steps in the synthesis of this compound.
| Reaction Step | Coupling Reagent/Method | Reported Yield (%) | Reference |
| Michael addition, cyclization, and Boc protection for pyrazolone synthesis | Hydrazine monohydrate | 71 | [3] |
| Substitution reaction with pyrazole | - | 95 (over 2 steps) | [3] |
| Ester hydrolysis | Acidic conditions | 91 | [3] |
| Amide coupling with sulfonamide | CDI | 93 | [3] |
| Final substitution with chiral pyrrolidine | - | 90 | [3] |
Experimental Protocols
Protocol 1: CDI-Mediated Amide Coupling
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.
-
In a separate flask, dissolve the sulfonamide intermediate (1.0 eq) in anhydrous DMF.
-
Add the sulfonamide solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis (General)
-
In a glovebox, charge a pressure reactor with the tetrahydropyridine precursor (1.0 eq) and a chiral catalyst (e.g., a Ru-BINAP complex, 0.01 eq).
-
Add a degassed solvent (e.g., methanol or ethanol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor the hydrogen uptake.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
References
- 1. Predicting relative efficiency of amide bond formation using multivariate linear regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: (R)-Elexacaftor and Cell Viability Assay Interference
Welcome to the technical support center for troubleshooting interference caused by (R)-Elexacaftor in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
A1: this compound is a small molecule drug used in the treatment of cystic fibrosis.[1][2][3] Like many small molecules, it has the potential to interfere with common cell viability assays. Interference can stem from the compound's intrinsic properties, such as its ability to chemically reduce assay reagents, its spectral properties overlapping with assay readouts, or its direct inhibition of enzymes used in the assay.[4][5][6]
Q2: Which cell viability assays are most susceptible to interference from small molecules like this compound?
A2: Assays that rely on the metabolic reduction of a substrate are particularly prone to interference. This includes tetrazolium-based assays like MTT, MTS, XTT, and WST-1, as well as resazurin-based assays (e.g., AlamarBlue®).[6][7][8] Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), can also be affected if the compound inhibits the luciferase enzyme.[9][10][11]
Q3: How can I determine if this compound is interfering with my cell viability assay?
A3: The most direct method is to run a cell-free control experiment. This involves performing the assay in the presence of this compound at the same concentrations used in your cellular experiments, but without any cells. A significant signal in the cell-free wells indicates direct interference.[4][6]
Q4: What are the common mechanisms of small molecule interference in cell viability assays?
A4: The primary mechanisms include:
-
Chemical Reduction: The compound directly reduces the assay substrate (e.g., MTT, resazurin), leading to a false-positive signal for cell viability.[4][5][6]
-
Spectral Interference: The compound absorbs light or fluoresces at the same wavelength used to measure the assay's product, leading to artificially high or low readings.
-
Enzyme Inhibition/Activation: The compound directly inhibits or activates cellular dehydrogenases or luciferase, enzymes central to many viability assays.[9][10][11]
-
Precipitation: The compound may precipitate in the culture medium, which can scatter light and interfere with absorbance readings.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or a Dose-Independent Increase in Signal
This is often observed in tetrazolium (MTT, MTS, XTT) and resazurin-based assays.
Potential Cause 1: Direct Chemical Reduction of the Assay Reagent
-
Troubleshooting Step:
-
Protocol: Perform a cell-free assay. Prepare a multi-well plate with your complete cell culture medium.
-
Add this compound at the same concentrations used in your experiments.
-
Add the viability assay reagent (e.g., MTT, resazurin).
-
Incubate for the standard duration.
-
Read the absorbance or fluorescence.
-
-
Interpretation: A significant signal in the absence of cells confirms that this compound is chemically reducing the reagent.
Potential Cause 2: Spectral Interference
-
Troubleshooting Step:
-
Protocol: Measure the absorbance or fluorescence spectrum of this compound.
-
Dissolve this compound in the assay buffer at the highest concentration used in your experiments.
-
Scan the absorbance or fluorescence across the relevant wavelengths for your assay (e.g., ~570 nm for MTT, 560 nm excitation/590 nm emission for resazurin).
-
-
Interpretation: Significant absorbance or fluorescence at the assay's measurement wavelength indicates spectral interference.
Issue 2: Unexpectedly Low Viability in Luminescence-Based Assays (e.g., CellTiter-Glo®)
Potential Cause: Luciferase Inhibition
-
Troubleshooting Step:
-
Protocol: Perform a cell-free luciferase inhibition assay.
-
In a multi-well plate, add a known amount of ATP and the luciferase enzyme.
-
Add this compound at various concentrations.
-
Add the luciferin substrate.
-
Measure the luminescence immediately.
-
-
Interpretation: A dose-dependent decrease in the luminescent signal indicates that this compound is inhibiting the luciferase enzyme.[9][10][11]
Data Presentation: Expected Interference Patterns
The following table summarizes hypothetical data from cell-free control experiments to help identify the type of interference.
| Assay Type | This compound Concentration | Absorbance/Fluorescence/Luminescence (Cell-Free) | Interpretation |
| MTT | 0 µM (Control) | 0.05 | No Interference |
| 1 µM | 0.10 | Minimal Interference | |
| 10 µM | 0.50 | Chemical Reduction | |
| 100 µM | 1.50 | Chemical Reduction | |
| Resazurin | 0 µM (Control) | 100 RFU | No Interference |
| 1 µM | 150 RFU | Minimal Interference | |
| 10 µM | 800 RFU | Chemical Reduction | |
| 100 µM | 3000 RFU | Chemical Reduction | |
| CellTiter-Glo® | 0 µM (Control) | 1,000,000 RLU | No Interference |
| 1 µM | 950,000 RLU | Minimal Interference | |
| 10 µM | 500,000 RLU | Luciferase Inhibition | |
| 100 µM | 100,000 RLU | Luciferase Inhibition |
Experimental Protocols
Protocol 1: Cell-Free Assay for Tetrazolium and Resazurin Reagents
-
Prepare a serial dilution of this compound in complete cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add the tetrazolium (e.g., MTT, MTS, XTT) or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours.
-
For MTT assays, add the solubilization solution.
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelengths.
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Prepare a serial dilution of this compound in assay buffer in a white, opaque 96-well plate. Include a vehicle-only control.
-
Add a standard concentration of ATP (e.g., 10 µM) to each well.
-
Add a purified luciferase enzyme to each well.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Assay Interference
Caption: Troubleshooting workflow for identifying assay interference.
Diagram 2: Mechanisms of Small Molecule Interference
Caption: Common mechanisms of small molecule assay interference.
Recommendations for Mitigating Interference
If interference from this compound is confirmed, consider the following strategies:
-
Data Correction: For moderate spectral interference or chemical reduction, subtract the signal from the cell-free control wells from your experimental wells. However, be aware that this may not fully account for complex interactions.
-
Use an Orthogonal Assay: The most robust solution is to use an alternative viability assay that has a different detection principle.[7][8][12]
-
If you suspect interference with a metabolic assay (MTT, resazurin), consider an ATP-based assay (e.g., CellTiter-Glo®), provided you have ruled out luciferase inhibition.[7][8]
-
If you suspect luciferase inhibition, consider a protease-based viability assay or a dye-exclusion method (e.g., Trypan Blue, although this is not suitable for high-throughput screening).[8]
-
Another excellent alternative is a real-time live-cell imaging system that measures cell confluence or other morphological changes over time.
-
-
Modify the Assay Protocol:
-
Reduce Incubation Time: Minimize the time the compound is in contact with the assay reagent to reduce the extent of chemical reduction.[13]
-
Wash Cells: Before adding the assay reagent, gently wash the cells to remove the compound. Note that this is only feasible for short-term exposure experiments and may not be suitable for all cell types.
-
By systematically troubleshooting and employing these strategies, you can obtain more accurate and reliable cell viability data in the presence of potentially interfering compounds like this compound.
References
- 1. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Cell viability assays | Abcam [abcam.com]
Preventing degradation of (R)-Elexacaftor during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-Elexacaftor during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: Based on forced degradation studies, this compound is susceptible to degradation under several conditions. The primary factors include:
-
Acidic Conditions: Significant degradation can occur in the presence of strong acids.[1][2][3]
-
Basic Conditions: Elexacaftor also shows instability in strong alkaline environments.[1][3]
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[1][4]
-
Photolytic Degradation: Elexacaftor is sensitive to light and can degrade upon exposure to UV light.[1][2][3]
-
Thermal Stress: Elevated temperatures can contribute to the degradation of the molecule.[1][3]
Q2: What are the recommended solvents for preparing this compound stock and working solutions?
A2: For analytical purposes, the following solvents are commonly used and have been shown to be compatible with Elexacaftor:
-
Stock Solutions: Dimethyl sulfoxide (DMSO) is frequently used to prepare concentrated stock solutions of Elexacaftor.[5][6]
-
Working Solutions and Diluents: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a common diluent for sample preparation.[2][7] Methanol is also widely used for dilution and extraction from biological matrices like plasma and dried blood spots.[5][6][8]
Q3: How should I store this compound samples to minimize degradation?
A3: To ensure the stability of this compound in samples:
-
Short-term Storage: Processed samples in the autosampler are generally stable for a limited period. One study showed stability for up to 9 days for Elexacaftor.[9]
-
Long-term Storage: While specific long-term storage conditions for prepared samples are not detailed in the provided results, general best practices for unstable compounds suggest storage at low temperatures (e.g., -20°C or -80°C) and protection from light. One study indicated that analytes were stable for at least 30 days at room temperature, which could allow for cost-effective shipment and storage.[10]
-
Light Protection: It is crucial to protect samples from light at all stages of preparation and storage due to the photolytic sensitivity of Elexacaftor.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Elexacaftor | Degradation during extraction: Use of harsh acidic or basic conditions. | Neutralize the pH of the sample before and during extraction. Use a validated extraction protocol with appropriate solvents like methanol or acetonitrile/water mixtures.[2][5] |
| Photodegradation: Exposure of samples to light. | Work in a dimly lit environment or use amber vials and light-protective containers throughout the sample preparation process.[1][2][3] | |
| Thermal degradation: Exposure to high temperatures. | Avoid excessive heating of samples. If heating is necessary, use controlled temperatures (e.g., 37°C for short incubations) as indicated in some protocols.[5] Perform sample preparation steps on ice or in a cooled centrifuge where possible.[5] | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products: Instability of Elexacaftor under the experimental conditions. | Review the sample preparation workflow for potential stressors (pH, light, temperature, oxidizing agents). Refer to forced degradation studies to identify potential degradation products and adjust the method to minimize their formation.[1][2][3][11] |
| Matrix effects: Interference from components in the biological sample. | Optimize the sample clean-up procedure. Methods like protein precipitation followed by centrifugation are common.[5] Ensure the analytical method is validated for matrix effects.[5] | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in incubation times, temperatures, or light exposure between samples. | Standardize all sample preparation steps. Use a detailed, validated protocol and ensure all samples are treated identically. |
| Instability in autosampler: Degradation of processed samples while waiting for injection. | Validate the stability of Elexacaftor in the autosampler under the specific storage conditions (temperature, time).[9] If instability is observed, process samples in smaller batches or ensure a shorter run time. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies on this compound, indicating the percentage of degradation observed under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Elexacaftor | Reference |
| Acidic Hydrolysis | 2N HCl | 30 min at 60°C | 13.4% | [1] |
| 1N HCl | 6 hours at 60°C | 11.2% | [3] | |
| 5N HCl | Up to 7 days at RT | Susceptible | [2] | |
| Basic Hydrolysis | 2N NaOH | 30 min at 60°C | 12.8% | [1] |
| 1N NaOH | 6 hours at 60°C | 10.5% | [3] | |
| Oxidative Degradation | 20% H₂O₂ | 30 min at 60°C | 14.2% | [1] |
| 30% H₂O₂ | 24 hours at RT | 9.8% | [3] | |
| Thermal Degradation | Dry Heat | - | 11.5% | [1] |
| 60°C | - | 8.9% | [3] | |
| Photolytic Degradation | UV Light | - | 10.9% | [1] |
| UV Light | 3 days | 7.5% | [3] | |
| Neutral Hydrolysis | Water | 15 min at RT | 0.2% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of Elexacaftor in human plasma.[5]
Materials:
-
Human plasma samples
-
Methanol (LC-MS/MS grade)
-
Internal Standard (IS) working solution (e.g., deuterated Elexacaftor)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Pipette 50 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge the samples at 20,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler glass vial.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for investigating the stability of Elexacaftor under acidic conditions.[1][3]
Materials:
-
Elexacaftor stock solution
-
2N Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks
-
Water bath or heating block
-
HPLC or LC-MS/MS system
Procedure:
-
Pipette a known volume and concentration of Elexacaftor stock solution into a volumetric flask.
-
Add an equal volume of 2N HCl.
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N NaOH.
-
Dilute the solution to the final desired concentration with the mobile phase or an appropriate diluent.
-
Inject the sample into the chromatographic system to analyze the extent of degradation.
Visualizations
Caption: Workflow for the preparation of plasma samples for this compound analysis.
Caption: Factors leading to the degradation of this compound.
References
- 1. jgtps.com [jgtps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ymerdigital.com [ymerdigital.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification | Scilit [scilit.com]
Navigating Ambiguous Peaks in (R)-Elexacaftor Chromatograms: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering ambiguous peaks during the chromatographic analysis of (R)-Elexacaftor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve these common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of extraneous or ambiguous peaks in an this compound chromatogram?
Ambiguous peaks in the chromatogram for this compound can arise from several sources. These are broadly categorized as process-related impurities, degradation products, and issues with the enantiomeric separation.[1]
-
Process-Related Impurities: These are substances introduced or created during the synthesis of Elexacaftor. They can include unreacted starting materials, intermediates, or by-products from side reactions.[1][2]
-
Degradation Products: Elexacaftor, like many complex molecules, can degrade under certain conditions such as exposure to acid, base, oxidation, heat, or light.[1][3][4] This degradation can lead to the formation of new compounds that appear as separate peaks in the chromatogram.
-
Enantiomeric and Diastereomeric Impurities: As Elexacaftor is a chiral molecule, impurities can include its enantiomer or other stereoisomers.[1] Chiral HPLC is specifically used to detect such stereoisomeric impurities.[1]
-
System Contamination: Extraneous peaks can also originate from the HPLC system itself, such as contaminants in the mobile phase, sample solvent, or from previous injections.[5]
Q2: I am observing a small peak eluting close to the main this compound peak. How can I determine if it is the (S)-enantiomer?
Distinguishing the (S)-enantiomer from other impurities requires a systematic approach.
-
Chiral Stationary Phase (CSP) Specificity: Ensure you are using a chiral column appropriate for the separation of Elexacaftor enantiomers. The choice of CSP is critical for achieving stereoselectivity.[6]
-
Reference Standard: The most definitive way to identify the (S)-enantiomer is to inject a reference standard of the (S)-enantiomer and compare its retention time to the unknown peak.
-
Method Optimization: If a reference standard is unavailable, optimizing the chiral separation method can provide clues. Varying the mobile phase composition (e.g., the type and concentration of the alcohol modifier in normal phase) or the column temperature can differentially affect the retention of the two enantiomers, helping to confirm the identity of the peak.[6] Chiral separations are often sensitive to temperature, and adjusting it can improve resolution.[6]
Q3: My chromatogram shows peak tailing for the Elexacaftor peak. What could be the cause and how can I fix it?
Peak tailing in chiral HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[6] Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Interactions between the analyte and the silica support of the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase, for instance, by adding a small amount of a competing amine or acid.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak tailing.[6]
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.[7]
Troubleshooting Guide for Ambiguous Peaks
When faced with an ambiguous peak in your this compound chromatogram, a structured troubleshooting approach is essential. The following guides and diagrams will help you systematically identify and resolve the issue.
Initial Peak Assessment and Troubleshooting Workflow
The following diagram outlines a logical workflow for the initial assessment and troubleshooting of any unexpected peak.
Caption: Initial troubleshooting workflow for a reproducible ambiguous peak.
Identifying the Source of a Reproducible Ambiguous Peak
Once you have established that the ambiguous peak is reproducible, the next step is to identify its source. The following decision tree can guide your investigation.
Caption: Decision tree for identifying the source of a reproducible ambiguous peak.
Potential Impurities and Degradants of Elexacaftor
A thorough understanding of potential impurities is crucial for interpreting chromatograms.
| Impurity Type | Potential Sources | Analytical Approach for Identification |
| Process-Related Impurities | Unreacted intermediates (e.g., aniline derivatives, carbamates). By-products from coupling or alkylation steps. Residual solvents (e.g., DMF, acetonitrile).[1] | HPLC, LC-MS/MS for structural confirmation. Gas Chromatography (GC) for residual solvents.[1] |
| Degradation Products | Hydrolysis of amide bonds. Oxidation of aromatic rings or nitrogen atoms. Isomerization or rearrangement under thermal stress. Photodegradation.[1] | Forced degradation studies under various stress conditions (acid, base, oxidative, thermal, photolytic).[3][4] LC-MS/MS for identification of degradants.[3][4] |
| Stereoisomeric Impurities | Incomplete stereoselective synthesis or racemization. | Chiral HPLC.[1] |
| Elemental Impurities | Catalysts used in synthesis (e.g., palladium, copper).[1] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1] |
Experimental Protocols
For effective troubleshooting, it is important to follow robust experimental protocols.
Protocol 1: Forced Degradation Study
Objective: To investigate the potential for Elexacaftor to degrade under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS/MS. Compare the chromatograms to identify any new peaks that have formed.
Protocol 2: Chiral HPLC Method Optimization
Objective: To improve the resolution between this compound and a closely eluting peak suspected to be the (S)-enantiomer.
Methodology:
-
Initial Assessment: Run the current chiral HPLC method to establish a baseline chromatogram.
-
Mobile Phase Modification (Normal Phase):
-
Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase in small increments (e.g., ± 2%).
-
Evaluate the effect on resolution and retention time.
-
-
Mobile Phase Modification (Reversed Phase):
-
Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) in small increments.
-
Adjust the pH of the aqueous phase.
-
-
Flow Rate Adjustment: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) to see if resolution improves, as chiral separations often benefit from lower flow rates.[6]
-
Temperature Variation:
-
Set the column oven to a temperature different from the current method (e.g., ± 5-10°C).
-
Both increasing and decreasing the temperature can impact chiral recognition and should be evaluated.[6]
-
-
Data Analysis: Compare the chromatograms from each modified condition to determine the optimal parameters for separating the ambiguous peak from the main this compound peak.
By following these structured troubleshooting guides and experimental protocols, researchers can more effectively interpret ambiguous peaks in this compound chromatograms, leading to more accurate and reliable analytical results.
References
Validation & Comparative
A Comparative Analysis of (R)-Elexacaftor's Efficacy Against Other CFTR Correctors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of (R)-Elexacaftor against other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, supported by experimental data. The information is presented to facilitate a comprehensive understanding of the therapeutic landscape for Cystic Fibrosis (CF).
This compound (VX-445) represents a significant advancement in the treatment of Cystic Fibrosis, particularly for individuals with at least one F508del mutation, the most common CF-causing genetic defect.[1][2] Unlike its predecessors, Elexacaftor has a distinct mechanism of action, acting as a "next-generation" corrector that addresses multiple defects in the F508del-CFTR protein.[2][3] This has translated into superior clinical efficacy when used in a triple combination therapy with another corrector, Tezacaftor, and a potentiator, Ivacaftor (marketed as Trikafta or Kaftrio).[4][5]
This triple combination therapy, often referred to as ETI, has demonstrated unprecedented improvements in lung function, sweat chloride concentration, and overall quality of life for CF patients.[4][6][7] Clinical trials have consistently shown that Elexacaftor-based regimens are more effective than earlier CFTR modulator therapies, including the dual combinations of Lumacaftor/Ivacaftor (Orkambi) and Tezacaftor/Ivacaftor (Symdeko).[8][9][10]
Mechanism of Action: A Synergistic Approach
CFTR correctors are small molecules designed to overcome the processing and trafficking defects of mutant CFTR proteins, enabling more of the protein to reach the cell surface.[11][12] Potentiators, on the other hand, work to increase the channel open probability (gating) of the CFTR protein that is already at the cell surface.[1][13]
Elexacaftor and Tezacaftor are both correctors, but they bind to different sites on the CFTR protein, leading to a synergistic effect on protein folding and trafficking.[3][13] Ivacaftor, the potentiator in the triple combination, then enhances the function of the corrected CFTR channels.[13] Recent studies have also revealed a novel role for Elexacaftor as a potentiator, acting synergistically with Ivacaftor to further boost CFTR function.[14][15] This multi-pronged approach results in a greater quantity and enhanced function of CFTR protein at the cell surface, leading to more robust clinical outcomes.[13]
Comparative Efficacy: Quantitative Data
The following table summarizes the clinical efficacy of Elexacaftor in combination with Tezacaftor and Ivacaftor (ETI) compared to other CFTR corrector-based therapies and placebo. The data are primarily from phase 3 clinical trials in patients with at least one F508del mutation.
| Treatment Regimen | Patient Population (Genotype) | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Reference(s) |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | +13.8 to +14.3 percentage points (vs. placebo) | -41.8 to -43.2 mmol/L (vs. placebo) | [4][6] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | +10.0 percentage points (vs. Tezacaftor/Ivacaftor) | -45.1 mmol/L (vs. Tezacaftor/Ivacaftor) | [4] |
| Lumacaftor/Ivacaftor | F508del homozygous | +2.5 percentage points (vs. placebo) | Modest reduction | [16] |
| Tezacaftor/Ivacaftor | F508del homozygous | Comparable to Lumacaftor/Ivacaftor | Comparable to Lumacaftor/Ivacaftor | [8] |
ppFEV1: percent predicted forced expiratory volume in one second.
Experimental Protocols
The evaluation of CFTR corrector efficacy relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison of these compounds.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay is a widely used method to quantify the function of the CFTR protein in a patient-derived in vitro model.[17][18]
Protocol:
-
Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[17]
-
Corrector Incubation: Organoids are incubated with the CFTR corrector(s) (e.g., Elexacaftor, Tezacaftor, Lumacaftor) or a vehicle control (e.g., DMSO) for a period of 18-24 hours to allow for protein correction and trafficking.[17]
-
Assay Initiation: The culture medium is replaced with a buffer containing Forskolin, an adenylyl cyclase activator that increases intracellular cAMP levels, and a CFTR potentiator like Ivacaftor.[17]
-
Imaging: A baseline image (t=0) is captured immediately after adding the stimulation cocktail. Subsequent images are taken at regular intervals.
-
Data Analysis: The degree of organoid swelling, which is proportional to CFTR function, is quantified by measuring the change in the organoid's surface area over time.[18]
Ussing Chamber Assay for Ion Transport
This technique directly measures ion transport across epithelial cell monolayers, providing a quantitative assessment of CFTR channel activity.
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells or other relevant epithelial cells expressing the target CFTR mutation are cultured on permeable supports.
-
Chamber Setup: The cell-seeded supports are mounted in an Ussing chamber, separating the apical and basolateral sides.
-
Measurement: The transepithelial voltage and resistance are measured. CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side and a potentiator (e.g., ivacaftor) to the apical side.
-
Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[19]
Immunoblotting for CFTR Protein Expression and Maturation
This biochemical assay is used to assess the amount and maturation state of the CFTR protein.
Protocol:
-
Cell Lysis: Cells expressing the target CFTR mutation are lysed to extract total protein.[19]
-
Protein Quantification: The protein concentration in the cell lysate is determined.[19]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[19]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme for detection.[19]
-
Analysis: The different forms of CFTR protein can be visualized. The immature, core-glycosylated form (Band B) is found in the endoplasmic reticulum, while the mature, fully glycosylated form (Band C) that has trafficked to the cell surface is larger. Correctors increase the ratio of Band C to Band B.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Elexacaftor-Tezacaftor-Ivacaftor in the Treatment of Cystic Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of elexacaftor+tezacaftor+ivacaftor in individuals with cystic fibrosis and at least one F508del allele: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing the use and impact of elexacaftor/tezacaftor/ivacaftor on total cost of care and other health care resource utilization in a commercially insured population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 10. Assessment of clinical effectiveness - Ivacaftor–tezacaftor–elexacaftor, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Head-to-Head Comparison: (R)-Elexacaftor and Lumacaftor in the Modulation of CFTR Function
A Comparative Guide for Researchers and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). Among these, the correctors (R)-Elexacaftor and Lumacaftor have been pivotal in addressing the underlying protein folding and trafficking defects associated with the most common CF-causing mutation, F508del. This guide provides a detailed, data-driven comparison of these two molecules, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Correctors
Both this compound (VX-445) and Lumacaftor (VX-809) are classified as CFTR correctors.[1][2] Their primary role is to chaperone the folding of the mutant CFTR protein, specifically the F508del-CFTR variant, enabling its escape from endoplasmic reticulum-associated degradation (ERAD) and facilitating its trafficking to the cell surface.[2][3][4]
This compound is a next-generation corrector that works in concert with another corrector, Tezacaftor, and a potentiator, Ivacaftor, in the triple-combination therapy Trikafta® (known as Kaftrio® in the EU).[5][6][7] Elexacaftor and Tezacaftor bind to different sites on the CFTR protein, providing a more comprehensive correction of the F508del-CFTR folding defect.[7][8] This dual-corrector approach leads to a greater quantity of CFTR protein reaching the cell surface.[5]
Lumacaftor, on the other hand, is a first-generation corrector.[3] It is used in combination with the potentiator Ivacaftor in the dual-combination therapy Orkambi®.[2][9] Lumacaftor improves the conformational stability of F508del-CFTR, leading to an increased quantity of the protein at the cell surface.[2] However, its efficacy in correcting the protein defect is less pronounced than that of the Elexacaftor/Tezacaftor combination.[10][11]
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from clinical trials, providing a direct comparison of the efficacy of treatment regimens containing this compound versus Lumacaftor.
Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
| Treatment Regimen | Patient Population | Mean Absolute Change in ppFEV1 from Baseline | Study Duration |
| Elexacaftor/Tezacaftor/Ivacaftor | F/MF Genotypes | +13.8 percentage points[6] | 4 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | F/F Genotype (already on Tezacaftor/Ivacaftor) | +11.0 percentage points[6] | 4 weeks |
| Lumacaftor/Ivacaftor | F/F Genotype | +1.6%[10][11] | 3 months |
| Lumacaftor/Ivacaftor | F/F Genotype | No statistically significant change (-0.3 percentage points)[12][13] | 12 months |
Table 2: Change in Sweat Chloride (SwCl) Concentration
| Treatment Regimen | Patient Population | Mean Change in SwCl from Baseline (mmol/L) | Study Duration |
| Elexacaftor/Tezacaftor/Ivacaftor | F/MF & F/F Genotypes | -45.1 mmol/L[10] | 24 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor | Children 2-5 years | -57.9 mmol/L[14] | 24 weeks |
| Lumacaftor/Ivacaftor | F/F Genotype | -18.5 mmol/L[13] | 1 month |
| Lumacaftor/Ivacaftor | Children 2-11 years | -26.8 mmol/L[15] | 8-16 weeks |
Experimental Protocols for Key Assays
The evaluation of CFTR modulators relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Western Blotting for CFTR Protein Processing
This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus.[16] An increase in the Band C to Band B ratio indicates successful correction of the folding defect.
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR. Treat cells with the CFTR corrector(s) (e.g., this compound, Lumacaftor) at desired concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a 6% Tris-Glycine SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for CFTR. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the intensity of Band B and Band C to determine the maturation efficiency.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[17][18] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Protocol:
-
Cell Culture: Grow primary HBE cells or other polarized epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Corrector Treatment: Incubate the cells with the CFTR corrector(s) for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measurement of Isc: Voltage-clamp the epithelium to 0 mV and continuously record the Isc.
-
Pharmacological Modulation:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (apical).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like forskolin and a potentiator like ivacaftor (apical and basolateral).
-
Inhibit CFTR channel activity with a specific inhibitor like CFTRinh-172 (apical) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonists and inhibitors to quantify CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay provides a functional readout of CFTR activity in a 3D culture system that closely mimics the in vivo environment.[19][20]
Protocol:
-
Organoid Culture: Culture patient-derived intestinal or rectal organoids in Matrigel.
-
Corrector Incubation: Pre-incubate the organoids with CFTR correctors for 24 hours.
-
FIS Assay:
-
Dissociate organoids into small fragments and seed them in fresh Matrigel.
-
Add a solution containing forskolin (to activate CFTR) to the culture medium.
-
-
Imaging: Acquire brightfield images of the organoids at baseline (t=0) and after a defined period of forskolin stimulation (e.g., 60-120 minutes).
-
Analysis: Measure the cross-sectional area of the organoids at both time points. An increase in organoid area indicates fluid secretion into the lumen, which is a direct consequence of CFTR function.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of CFTR correction and a typical experimental workflow for evaluating CFTR modulators.
Caption: Mechanism of action of this compound and Lumacaftor on F508del-CFTR.
References
- 1. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 8. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. atsjournals.org [atsjournals.org]
- 15. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
- 16. cff.org [cff.org]
- 17. physiologicinstruments.com [physiologicinstruments.com]
- 18. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 19. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
In Vitro Validation of (R)-Elexacaftor's Synergistic Effect with Ivacaftor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of (R)-Elexacaftor and Ivacaftor in the in vitro correction of cystic fibrosis transmembrane conductance regulator (CFTR) protein dysfunction. The data presented is compiled from various studies, offering a quantitative analysis of this combination therapy's performance against other CFTR modulators. Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are included to support further research and development in this area.
Synergistic Potentiation of CFTR Function
This compound, a next-generation CFTR corrector, exhibits a dual mechanism of action by aiding in the proper folding and trafficking of the CFTR protein to the cell surface and by potentiating the channel's opening.[1][2] When used in combination with Ivacaftor, a known CFTR potentiator, a synergistic effect is observed, leading to a significant increase in chloride ion transport through the CFTR channel.[1][2] This synergistic action has been demonstrated to be more effective than treatment with either agent alone.[2][3]
Quantitative Analysis of In Vitro CFTR Rescue
The following tables summarize quantitative data from in vitro studies on the synergistic effect of Elexacaftor and Ivacaftor on CFTR function in various cell models.
| Treatment Condition | Cell Model | CFTR-Mediated Current (ΔIsc, µA/cm²) | Fold Change vs. Control | Reference |
| F508del/F508del CFBE cells | ||||
| Vehicle Control | CFBE | ~0 | 1.0 | [4] |
| Tezacaftor (VX-661) corrected | CFBE | ~5 | - | [4] |
| Tezacaftor + Ivacaftor (VX-770) | CFBE | ~10 | - | [4] |
| Tezacaftor + Ivacaftor + Elexacaftor (VX-445) | CFBE | ~22 | ~4.4 | [4] |
| G551D-CFTR FRT cells | ||||
| Vehicle Control | FRT | ~0 | 1.0 | [3] |
| Ivacaftor (VX-770) | FRT | ~40 | - | [3] |
| Elexacaftor (VX-445) | FRT | ~15 | - | [3] |
| Ivacaftor + Elexacaftor | FRT | ~156 | ~3.9 (vs. IVA) | [3] |
| G551D-HNE cells | ||||
| Vehicle Control | HNE | ~0 | 1.0 | [2] |
| Ivacaftor (VX-770) | HNE | ~5 | - | [2] |
| Elexacaftor (VX-445) | HNE | ~4 | - | [2] |
| Ivacaftor + Elexacaftor (acute) | HNE | ~12 | ~2.4 (vs. IVA) | [2] |
| Ivacaftor + Elexacaftor (chronic) | HNE | ~12 | ~2.4 (vs. IVA) | [2] |
HNE: Human Nasal Epithelial; FRT: Fischer Rat Thyroid; CFBE: Cystic Fibrosis Bronchial Epithelial
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a key tool for measuring ion transport across epithelial tissues. The following is a generalized protocol for assessing CFTR modulator efficacy in primary human bronchial epithelial (HBE) cells.
1. Cell Culture:
-
Primary HBE cells are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.[5]
2. Ussing Chamber Setup:
-
The permeable support with the HBE cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers.[5]
-
Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C, gassed with 5% CO2 / 95% O2.[6]
3. Electrophysiological Measurements:
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.[5][6]
-
To isolate CFTR-mediated current, the epithelial sodium channel (ENaC) is first inhibited by adding amiloride to the apical chamber.[5][7]
-
CFTR is then activated by adding a cAMP agonist, such as forskolin, to the apical chamber.[7]
-
The test compounds (Elexacaftor, Ivacaftor, or their combination) are added to the appropriate chambers. Correctors like Elexacaftor are typically pre-incubated for 24-48 hours, while potentiators like Ivacaftor are added acutely.[8]
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.[7]
4. Data Analysis:
-
The change in Isc (ΔIsc) in response to the CFTR activators and inhibitors is calculated to quantify CFTR function.[6]
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a high-throughput method to assess CFTR function in patient-derived intestinal organoids.
1. Organoid Culture:
-
Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix (e.g., Matrigel®).[8][9]
2. Assay Preparation:
-
Organoids are pre-incubated with corrector compounds (e.g., Elexacaftor) for 18-24 hours.[8]
3. Swelling Assay:
-
The culture medium is replaced with a buffer containing forskolin, a cAMP agonist that activates CFTR. Potentiator compounds (e.g., Ivacaftor) are added simultaneously with forskolin.[8][9][11]
-
The organoids are imaged using live-cell microscopy at 37°C.[8]
4. Data Quantification:
-
Time-lapse images are captured, and the increase in the cross-sectional area of the organoids over time is measured.[9]
-
The area under the curve (AUC) of the swelling response is calculated as a quantitative measure of CFTR function.[10]
Visualizing the Mechanisms
Signaling Pathway of CFTR Correction and Potentiation
Caption: Mechanism of CFTR modulation by Elexacaftor and Ivacaftor.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of CFTR modulators.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. huborganoids.nl [huborganoids.nl]
- 11. stemcell.com [stemcell.com]
Cross-Validation of Analytical Methods for (R)-Elexacaftor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (R)-Elexacaftor, a key component of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. As the therapeutic efficacy and potential side effects of chiral drugs can be enantiomer-specific, robust analytical methods capable of differentiating and quantifying the specific (R)-enantiomer are crucial for pharmaceutical development and quality control.
This document outlines the experimental protocols and performance data for both established achiral and proposed chiral analytical methods. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific needs, whether for routine analysis or for studies requiring enantiomeric specificity.
Comparison of Analytical Method Performance
The following tables summarize the key performance parameters of representative achiral High-Performance Liquid Chromatography (HPLC) and a proposed chiral HPLC method for the analysis of Elexacaftor.
Table 1: Performance Characteristics of an Achiral RP-HPLC Method for Elexacaftor
| Parameter | Reported Performance |
| Linearity Range | 50-150 µg/mL[1] |
| Correlation Coefficient (r²) | >0.999[1] |
| Accuracy (% Recovery) | 99.29%[1] |
| Precision (%RSD) | 0.214%[1] |
| Limit of Detection (LOD) | 0.241 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.804 µg/mL[1] |
Table 2: Performance Characteristics of a Stability-Indicating HPLC Method for Elexacaftor in Human Plasma
| Parameter | Reported Performance |
| Linearity Range | 435-17400 ng/mL |
| Correlation Coefficient (r²) | 0.999[2] |
| Accuracy (% Recovery) | 96.41%[2] |
| Precision (%CV) | 0.08%[2] |
| Limit of Quantification (LOQ) | 435 ng/mL[2] |
Experimental Protocols
Detailed methodologies for the referenced achiral and a proposed chiral HPLC method are provided below.
Method 1: Achiral Reversed-Phase HPLC for Simultaneous Estimation of Elexacaftor, Ivacaftor, and Tezacaftor
This method is suitable for the quantitative analysis of Elexacaftor in bulk and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 0.1M KH₂PO₄ buffer (pH 3.6) and Methanol (40:60 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 262 nm[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: 10 µL[1]
-
Run Time: 6 minutes[1]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Elexacaftor in the mobile phase to obtain a known concentration.
-
Sample Solution: Extract the drug from the dosage form using the mobile phase and dilute to a suitable concentration within the linearity range.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
Method 2: Stability-Indicating HPLC Method for Elexacaftor in Human Plasma
This bioanalytical method is designed for the quantification of Elexacaftor in human plasma, making it suitable for pharmacokinetic studies.
Chromatographic Conditions:
-
Column: Agilent C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile (70:30 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 250 nm[2]
-
Column Temperature: 30°C[2]
-
Internal Standard: Lumacaftor[2]
Sample Preparation:
-
Plasma Sample Pre-treatment: To a 1 mL plasma sample, add the internal standard solution.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to separate the precipitated proteins.
-
Extraction: Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Method 3: Proposed Chiral HPLC Method Development for this compound
As no specific chiral separation method for Elexacaftor is currently published, the following protocol outlines a systematic approach to developing such a method, based on established strategies for chiral separations of structurally similar compounds (pyridine carboxamide derivatives).
1. Column Screening:
-
Primary Screening Columns:
-
Polysaccharide-based columns: Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC. These are broadly applicable for a wide range of chiral compounds.
-
Macrocyclic glycopeptide-based columns: Chirobiotic V2, Chirobiotic T. These can offer different selectivity.
-
-
Screening Mobile Phases:
-
Normal Phase: n-Hexane/Ethanol (90:10, v/v) and n-Hexane/Isopropanol (90:10, v/v). Additives like 0.1% diethylamine for basic compounds can be beneficial.
-
Reversed Phase: Acetonitrile/Water with 0.1% formic acid or ammonium bicarbonate.
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
2. Method Optimization:
-
Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
-
For the most promising column-mobile phase combination, perform a thorough validation according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ for the (R)- and (S)-enantiomers.
3. Sample Preparation for Chiral Analysis:
-
Prepare a racemic standard of Elexacaftor to confirm the separation of the two enantiomers.
-
Prepare a sample of the this compound active pharmaceutical ingredient to identify its corresponding peak.
-
Dissolve samples in a solvent compatible with the chosen mobile phase.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the proposed chiral method development strategy.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Strategy for Chiral HPLC Method Development.
References
(R)-Elexacaftor: A Comparative Analysis of its Efficacy Across Diverse CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
(R)-Elexacaftor (VX-445), a key component of the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI), has revolutionized the treatment of Cystic Fibrosis (CF). This guide provides a comprehensive comparison of this compound's effect on various mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, supported by experimental data from in vitro and clinical studies.
This compound is a "corrector" that aids in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1][2][3] Its efficacy, however, varies depending on the specific CFTR mutation. This document aims to objectively present the available data to inform research and drug development efforts.
Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound, primarily as part of the ETI combination therapy, on different CFTR mutations. The data is compiled from various clinical trials and in vitro studies.
Table 1: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Patients with at Least One F508del Mutation
| Genotype | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Study Population | Reference |
| F508del/Minimal Function | +13.8 percentage points (at 4 weeks) | -41.8 | Patients ≥12 years | [4] |
| F508del/F508del | +10.0 percentage points (at 4 weeks, added to Tezacaftor/Ivacaftor) | Significant decrease to normal levels | Patients ≥12 years | [4] |
| F508del/Gating or Residual Function | Significant improvement | Not specified | Patients ≥12 years | [5] |
Table 2: Clinical and In Vitro Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on Non-F508del Mutations
| Mutation | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | In Vitro CFTR Function Restoration | Study Population/Model | Reference |
| N1303K | +18.4 percentage points | No significant change | Response in CFTR channel activity | 8 patients (off-label use) / Intestinal organoids, nasal epithelial cultures | [6][7] |
| Rare Mutations (various) | +8.0 percentage points | -11.2 | Not specified | 10 patients (compassionate use) | [8] |
| P67L | Not specified | Not specified | Minimal rescue with VX-445 alone | CFBE cell lines | [1] |
| L206W | Not specified | Not specified | Strong rescue with VX-445 | CFBE cell lines | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Assays in Human Bronchial Epithelial (HBE) Cells
-
Objective: To assess the effect of CFTR modulators on the processing, trafficking, and function of mutant CFTR protein.
-
Methodology:
-
Cell Culture: Primary HBE cells homozygous for the F508del mutation are cultured on permeable supports to form a polarized epithelium.
-
Compound Treatment: Cells are incubated with this compound (VX-445) alone or in combination with Tezacaftor and Ivacaftor for a specified period (e.g., 24-48 hours).
-
CFTR Function Assessment (Ussing Chamber Assay): The epithelial monolayers are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of ion transport, is recorded. CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor). The change in Isc reflects the level of CFTR function.[9][10]
-
Protein Processing and Trafficking (Western Blotting): Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies against CFTR. The immature (Band B) and mature, fully glycosylated (Band C) forms of CFTR are detected. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking to the cell surface.[1]
-
Clinical Trial Protocols for Elexacaftor/Tezacaftor/Ivacaftor (ETI)
-
Objective: To evaluate the safety and efficacy of ETI in CF patients with specific CFTR mutations.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled trials.[4][9]
-
Patient Population: Patients with CF aged 12 years and older with at least one F508del mutation or other specified mutations.[4][11]
-
Intervention: Oral administration of Elexacaftor, Tezacaftor, and Ivacaftor at specified doses.[4]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of Action of Elexacaftor
Caption: Mechanism of this compound in correcting CFTR protein folding and trafficking.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing CFTR function using the Ussing Chamber assay.
Logical Relationship: ETI Therapy and Clinical Outcomes
Caption: Relationship between ETI therapy, cellular mechanisms, and clinical outcomes.
References
- 1. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Clinical and functional efficacy of elexacaftor/tezacaftor/ivacaftor in people with cystic fibrosis carrying the N1303K mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Assessing the Reproducibility of (R)-Elexacaftor's Corrective Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a drug's effect across different experimental settings is paramount. This guide provides a comparative analysis of the corrective effect of (R)-elexacaftor on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, drawing upon data from various preclinical and clinical studies. While direct inter-laboratory reproducibility studies are not yet prevalent in the published literature, this document aims to offer an objective comparison by presenting quantitative data from multiple sources alongside the detailed experimental protocols used.
This compound, a key component of the highly effective triple-combination therapy Trikafta, functions as a "corrector" that aids in the proper folding and trafficking of the mutated CFTR protein to the cell surface. Its efficacy, often in synergy with the other components, tezacaftor (another corrector) and ivacaftor (a potentiator), has been demonstrated in numerous studies. This guide will delve into the quantitative outcomes of these studies to provide a picture of the expected therapeutic effect and its variability.
Quantitative Comparison of Elexacaftor's Efficacy
The corrective effect of elexacaftor, as part of the elexacaftor/tezacaftor/ivacaftor (ETI) combination therapy, has been quantified using various in vivo and in vitro endpoints. The following tables summarize key efficacy data from major clinical trials and preclinical studies, providing a basis for comparing the magnitude of the corrective effect observed in different settings.
Clinical Efficacy in Cystic Fibrosis Patients
Clinical trials have consistently demonstrated significant improvements in lung function and CFTR protein function in patients with at least one F508del mutation.
| Study (Genotype) | Primary Endpoint | Mean Improvement (ETI vs. Placebo/Comparator) | Reference |
| Phase 3 Trial (F508del/Minimal Function) | Change in ppFEV1 at week 24 | +14.3 percentage points | [1] |
| Phase 3 Trial (F508del/Minimal Function) | Change in Sweat Chloride at week 24 | -41.8 mmol/L | [1] |
| PROMISE Study (Observational, ≥1 F508del allele) | Change in ppFEV1 at 6 months | +9.76 percentage points from baseline | [2][3] |
| PROMISE Study (Observational, ≥1 F508del allele) | Change in Sweat Chloride at 6 months | -41.7 mmol/L from baseline | [3] |
| Phase 3b Trial (Children 6-11 yrs, F508del/Minimal Function) | Change in ppFEV1 at week 24 | +11.0 percentage points | [4] |
| Phase 3b Trial (Children 6-11 yrs, F508del/Minimal Function) | Change in Sweat Chloride at week 24 | -51.2 mmol/L | [4] |
| French Observational Study (Two responsive CFTR variants) | Median Sweat Chloride after ETI | 36 mmol/L | [5] |
| French Observational Study (One responsive CFTR variant) | Median Sweat Chloride after ETI | 53 mmol/L | [5] |
ppFEV1: percent predicted forced expiratory volume in 1 second
In Vitro Efficacy in Patient-Derived Cells
Preclinical studies using patient-derived cells, such as intestinal organoids and primary human bronchial epithelial (HBE) cells, provide a platform to assess the direct corrective effect of elexacaftor on CFTR function.
| Study (Cell Model) | Assay | Endpoint | Key Findings | Reference |
| Intestinal Organoids (F508del/F508del) | Forskolin-Induced Swelling (FIS) | Area Under the Curve (AUC) of swelling | ETI treatment resulted in significantly greater swelling compared to tezacaftor/ivacaftor, indicating superior CFTR function rescue. However, inter-individual variability was observed. | [6] |
| Intestinal Organoids (Rare CFTR variants) | Forskolin-Induced Swelling (FIS) | Swelling response relative to F508del controls | 19 out of 28 organoids with rare variants showed a response to ETI that was within or exceeded the range of ETI-treated F508del organoids, suggesting broad applicability. | [7] |
| Primary HBE Cells (F508del/F508del) | Ussing Chamber | Change in Short-Circuit Current (ΔIsc) | ETI treatment significantly increased forskolin-stimulated Isc, indicating restored CFTR-mediated chloride transport. The effect was concentration and duration-dependent. | [8] |
| Primary HBE Cells (F508del/F508del) | Ussing Chamber | Basal Short-Circuit Current (Isc) | The basal F508del-CFTR short-circuit current was significantly increased by ETI, suggesting it could be a marker for correction efficacy. | [9] |
Experimental Protocols
The reproducibility of experimental results is intrinsically linked to the methodologies employed. Below are detailed protocols for the two primary in vitro assays used to quantify the corrective effect of elexacaftor.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures the function of the CFTR protein by observing the swelling of intestinal organoids in response to stimulation.
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel) and maintained in a specialized growth medium.
-
Seeding for Assay: For the assay, 30-80 organoids are seeded per well in a 96-well plate within the basement membrane matrix.
-
Drug Incubation: Organoids are incubated with elexacaftor (typically as part of the ETI combination) or a vehicle control for a specified period (e.g., 24 hours) to allow for CFTR correction.
-
Staining and Imaging: The organoids are stained with a live-cell dye (e.g., Calcein Green) to visualize their structure. Baseline images (time = 0) are captured using a confocal live-cell microscope.
-
CFTR Stimulation: Forskolin, a CFTR activator, is added to the medium to stimulate the channel.
-
Time-Lapse Imaging: The swelling of the organoids is monitored and imaged at regular intervals for a defined period (e.g., 60-120 minutes).
-
Quantification: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. The area under the curve (AUC) of the swelling response is often used as the primary endpoint to represent CFTR function.
Ussing Chamber Electrophysiology with Primary Human Bronchial Epithelial (HBE) Cells
The Ussing chamber technique directly measures ion transport across an epithelial cell monolayer, providing a quantitative assessment of CFTR-mediated chloride secretion.
-
HBE Cell Culture: Primary HBE cells are isolated from patient explants or brushings and cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.
-
Drug Incubation: Differentiated HBE cell monolayers are treated with elexacaftor (as part of the ETI combination) or a vehicle control for a specified duration (e.g., 48 hours).
-
Mounting in Ussing Chamber: The permeable supports with the HBE cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium into two fluid-filled compartments.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.
-
Pharmacological Manipulation: A series of pharmacological agents are added to the chambers to isolate CFTR-mediated chloride current:
-
Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin: Added to stimulate CFTR-mediated chloride secretion through the cAMP pathway.
-
CFTR Potentiator (e.g., Ivacaftor): Added to further activate the corrected CFTR channels at the cell surface.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to forskolin and the CFTR potentiator is calculated to quantify the level of CFTR function rescue.
Visualizing the Mechanisms of Action and Experimental Processes
To further clarify the underlying biology and experimental approaches, the following diagrams illustrate the CFTR correction pathway and the workflows of the key assays.
Conclusion
While a definitive, multi-laboratory study on the reproducibility of this compound's corrective effect is yet to be published, the available data from a multitude of high-quality clinical and preclinical studies present a consistent picture of significant efficacy. The quantitative data summarized in this guide, derived from both in vivo and in vitro experiments, demonstrate a robust and clinically meaningful correction of the F508del-CFTR defect. The detailed experimental protocols for the Forskolin-Induced Swelling assay and Ussing chamber measurements provide a foundation for researchers aiming to replicate or build upon these findings. The inherent biological variability between patient-derived samples underscores the importance of standardized protocols to minimize experimental variance and allow for more accurate cross-study comparisons in the future. As research in this area continues, the establishment of standardized operating procedures will be crucial for definitively assessing the inter-laboratory reproducibility of CFTR modulator efficacy.
References
- 1. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 Through 11 Years of Age with Cystic Fibrosis Heterozygous for F508del and a Minimal Function Mutation: A Phase 3b, Randomized, Placebo-controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweat chloride and lung function responses to elexacaftor-tezacaftor-ivacaftor in people with cystic fibrosis with two versus one responsive CFTR variants: an analysis of two real-world observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response to elexacaftor/tezacaftor/ivacaftor in intestinal organoids derived from people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
Validating High-Throughput Screening Assays for (R)-Elexacaftor Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis. (R)-Elexacaftor, a key component of the triple-combination therapy Trikafta®, functions as a "corrector" by aiding the cellular processing and trafficking of the mutated CFTR protein to the cell surface.[1][2][3] The development of novel analogs of this compound with improved efficacy or properties necessitates robust and validated high-throughput screening (HTS) assays. This guide provides a comparative overview of a widely used fluorescence-based HTS assay for identifying and validating such corrector compounds, comparing its performance with alternative methods and providing detailed experimental protocols.
High-Throughput Screening Assay for this compound Analogs
A common and effective HTS approach for identifying CFTR correctors involves the use of cell lines expressing both the F508del-CFTR mutation (the most common CF-causing mutation) and a halide-sensitive yellow fluorescent protein (YFP).[2][4] The principle of this assay is that functional CFTR channels on the cell surface will allow the influx of iodide, which quenches the YFP fluorescence. Corrector compounds, like this compound analogs, will increase the amount of F508del-CFTR at the cell membrane, leading to a greater rate of iodide influx and fluorescence quenching upon channel activation.[4]
Experimental Workflow
The general workflow for this HTS assay is a multi-step process designed for automation and scalability.
Detailed Experimental Protocol: YFP-Based Iodide Influx Assay
This protocol is adapted from established methods for identifying F508del-CFTR correctors.[1][2]
1. Cell Culture and Plating:
-
Use a stable cell line, such as Fischer Rat Thyroid (FRT) or HEK293 cells, co-expressing the F508del-CFTR mutation and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Plate the cells in 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells in a humidified incubator at 37°C and 5% CO2.
2. Compound Incubation:
-
Prepare a library of this compound analogs, typically dissolved in DMSO.[5] Include appropriate controls:
-
Add the compounds to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).[2]
-
Incubate the plates for 18-24 hours at 37°C to allow for the correction of F508del-CFTR trafficking.[2]
3. Assay Execution and Measurement:
-
Wash the cell plates with a buffered saline solution (e.g., PBS) to remove the test compounds.
-
Add a solution containing a CFTR potentiator cocktail to each well. A common combination is 20 µM Forskolin and 50 µM Genistein to maximally open the CFTR channels that have reached the membrane.[1]
-
Place the microplate into a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Establish a baseline fluorescence reading.
-
Execute the iodide addition step, where a concentrated iodide solution is added to each well, and simultaneously begin kinetic fluorescence readings.
-
Measure the rate of decrease in YFP fluorescence over a period of time (e.g., 1-2 minutes).
4. Data Analysis:
-
The primary output is the initial rate of fluorescence quenching (dF/dt), which is proportional to the CFTR-mediated iodide influx.
-
Normalize the data from test wells to the plate controls (positive and negative).
-
Identify "hits" as compounds that produce a statistically significant increase in the quenching rate compared to the negative control.
-
Perform follow-up dose-response studies on confirmed hits to determine their potency (EC50).
Assay Validation and Performance Metrics
The reliability of an HTS assay is determined by its statistical performance. Key metrics are used to validate the assay before and during the screening campaign.[5][7]
| Metric | Description | Typical Acceptance Criteria | Reference |
| Z'-Factor | A measure of the statistical separation between the positive and negative controls. It accounts for both the dynamic range and data variation.[8] A value between 0.5 and 1.0 indicates an excellent assay for HTS.[8] | Z' ≥ 0.4 | [8][9] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher ratio indicates a larger assay window. | > 2 | [10] |
| Coefficient of Variation (%CV) | A measure of the data variability, calculated as the standard deviation divided by the mean, for both positive and negative controls. | < 20% | N/A |
| Hit Rate | The percentage of compounds in a screening library identified as active or "hits". | Typically 0.1% - 1% | [10] |
Example Performance Data for CFTR Corrector HTS Assays:
| Assay Type | Cell Model | Format | Z'-Factor | Reference |
| Forskolin-Induced Swelling (FIS) | Patient-derived intestinal organoids | 384-well | 0.4 - 0.5 | [8][9] |
| YFP Halide Influx | iPSC-derived intestinal epithelia | 384-well | 0.55 | [6] |
| YFP Halide Influx | FRT cells with F508del-CFTR | 96-well | > 0.5 (Implied by good separation) | [2] |
Comparison with Alternative Assay Formats
While fluorescence-based HTS is a primary workhorse for initial screening, other methods offer different advantages and are often used in later stages of the drug discovery pipeline.
| Feature | Fluorescence-Based HTS (YFP) | Automated Patch Clamp (APC) | Ussing Chamber |
| Principle | Indirect functional readout (ion flux) | Direct measurement of ion channel currents | Measures ion transport across an epithelial monolayer |
| Throughput | Very High (10,000s of compounds/day) | Medium (100s-1000s of compounds/day)[11] | Low (1-10s of compounds/day) |
| Biological Relevance | Moderate (uses engineered cell lines) | Moderate to High (can use primary cells) | High (uses primary epithelial monolayers) |
| Data Content | Single endpoint (rate of flux) | Rich electrophysiological data (current, voltage-dependence, gating kinetics)[12] | Integrated tissue-level ion transport |
| Cost per data point | Low | High | Very High |
| Primary Use Case | Primary HTS, hit identification | Hit-to-lead, mechanism of action studies, safety screening | Preclinical validation, studies with native tissue |
CFTR Processing and Trafficking Pathway
This compound and its analogs act on the complex cellular machinery responsible for producing and transporting the CFTR protein. Understanding this pathway is crucial for interpreting assay results and designing new corrector molecules. Misfolded CFTR, such as F508del, is recognized by the quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[3][13] Corrector compounds are believed to stabilize the F508del-CFTR protein, allowing it to evade degradation and traffic through the Golgi apparatus to the plasma membrane.
Conclusion
The validation of a high-throughput screening assay for this compound analogs is a critical step in the drug discovery process. The fluorescence-based YFP-halide influx assay offers a robust, scalable, and cost-effective method for primary screening. Its performance, as measured by metrics like the Z'-factor, demonstrates its suitability for identifying promising hit compounds.[6][8] While alternative methods like automated patch clamp provide more detailed mechanistic information, they are better suited for downstream characterization due to lower throughput and higher costs.[11] A tiered approach, beginning with a validated HTS assay and progressing to more physiologically relevant secondary assays, represents an efficient strategy for the discovery and development of the next generation of CFTR correctors.
References
- 1. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 2. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
- 4. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. nanion.de [nanion.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Comparative Analysis of (R)-Elexacaftor and Tezacaftor on CFTR Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of (R)-Elexacaftor and Tezacaftor in promoting the stability of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This analysis is supported by experimental data and detailed methodologies for key assays.
This compound (VX-445) and Tezacaftor (VX-661) are both small molecule correctors developed to address the underlying protein folding and trafficking defects of the CFTR protein caused by mutations, most notably the F508del mutation. While both aim to increase the amount of functional CFTR at the cell surface, they do so through distinct and synergistic mechanisms.[1][2] Tezacaftor is a first-generation corrector, while Elexacaftor is considered a next-generation corrector.[1] Their combined use in the triple-combination therapy Trikafta/Kaftrio (Elexacaftor/Tezacaftor/Ivacaftor) has demonstrated significant clinical benefit.[1][3]
Mechanism of Action and Synergistic Effect
Tezacaftor functions as a corrector that facilitates the folding and presentation of the mature CFTR protein to the cell surface.[4] It is believed to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing its structure during biogenesis.[2]
This compound is also a CFTR corrector that acts at a different binding site than Tezacaftor.[4] Cryo-electron microscopy has revealed that Elexacaftor binds to a site involving transmembrane helices and the N-terminal lasso motif.[2] This distinct binding site allows Elexacaftor to further facilitate the proper folding and functionality of the CFTR protein.[4]
The combination of Elexacaftor and Tezacaftor results in a synergistic effect on the processing and trafficking of F508del-CFTR, leading to a greater increase in the amount of mature, functional CFTR at the cell surface than either corrector alone.[1][2] This synergistic action is a key aspect of the efficacy of the triple-combination therapy.[2] Interestingly, Elexacaftor has also been shown to have a dual role as a potentiator, meaning it can increase the channel open probability of the CFTR protein at the cell surface.[5]
Quantitative Data on CFTR Maturation and Function
The primary method for assessing CFTR protein stability and maturation in response to correctors is through Western blot analysis. This technique distinguishes between the immature, core-glycosylated form of CFTR (Band B) located in the endoplasmic reticulum, and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus to the cell surface.[6] An increase in the ratio of Band C to Band B indicates improved protein processing and stability.
While direct head-to-head quantitative comparisons of this compound and Tezacaftor alone on CFTR stability are not extensively detailed in the public domain, the efficacy of their combined use is well-documented. Studies on the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor) consistently show a significant increase in the mature form of the F508del-CFTR protein.
| Treatment | Cell Type | Outcome | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del nasal epithelial cells | Significant increase in the mature form (band C) of F508del-CFTR protein, reaching ~70% of wild-type CFTR protein processing. | [1] |
| Elexacaftor/Tezacaftor/Ivacaftor | Rectal suction biopsies from F508del homozygous or compound heterozygous patients | At least a twofold increase in the levels of CFTR protein compared to baseline. | [7][8][9][10] |
| Elexacaftor/Tezacaftor | HEK293 and CFBE cells expressing N1303K-CFTR | Significantly increased expression levels of both mature (band C) and immature (band B) CFTR. | [11] |
| Elexacaftor/Tezacaftor/Ivacaftor | Intestinal organoids with rare CFTR variants | Increased mature CFTR protein expression. | [12] |
Experimental Protocols
Western Blot for CFTR Maturation
This protocol is used to assess the glycosylation status and relative abundance of immature (Band B) and mature (Band C) CFTR.
a. Cell Lysis and Protein Extraction:
-
Culture cells (e.g., CFBE41o- expressing F508del-CFTR) and treat with correctors (this compound, Tezacaftor, or combination) or vehicle control for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Mix protein lysates with Laemmli sample buffer and heat at 37°C for 15-30 minutes. Note: Do not boil CFTR samples as this can cause aggregation.
-
Load equal amounts of protein per lane onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for Band B (~150 kDa) and Band C (~170-180 kDa) using densitometry software. The ratio of Band C / (Band B + Band C) is calculated to determine the maturation efficiency.[6][13]
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer and is a gold standard for assessing the functional rescue of CFTR by correctors and potentiators.
-
Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with correctors (this compound, Tezacaftor, or combination) for 24-48 hours.
-
Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Bathe both sides with identical physiological saline solutions and maintain at 37°C.
-
Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
Sequentially add pharmacological agents to the chambers to stimulate and inhibit CFTR-dependent chloride secretion:
-
Amiloride: (apical) to block the epithelial sodium channel (ENaC).
-
Forskolin and IBMX: (basolateral) to increase intracellular cAMP and activate PKA, which in turn activates CFTR.
-
Ivacaftor (VX-770): (apical) a potentiator to maximally open the corrected CFTR channels at the cell surface.
-
CFTRinh-172: (apical) a specific inhibitor to confirm that the measured current is CFTR-dependent.
-
-
The change in Isc in response to these agents is used to quantify CFTR function.[14][15][16]
Immunofluorescence for CFTR Trafficking
This imaging technique allows for the visualization of CFTR protein localization within the cell, providing qualitative information on its trafficking to the plasma membrane.
-
Grow cells on glass coverslips and treat with correctors as described for the Western blot protocol.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (for intracellular staining). For staining only surface-expressed CFTR, omit the permeabilization step.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 10% goat serum) for 1 hour.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal or fluorescence microscope. Increased fluorescence at the cell periphery indicates successful trafficking of CFTR to the plasma membrane.[17]
Visualizations
Caption: CFTR protein processing pathway and the intervention points for Tezacaftor and this compound.
Caption: Experimental workflow for comparative analysis of CFTR correctors.
References
- 1. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cff.org [cff.org]
- 7. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 10. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 16. researchgate.net [researchgate.net]
- 17. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Elexacaftor: A Guide for Laboratory Professionals
Effective management and disposal of (R)-Elexacaftor are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and associated waste materials. All procedures must be conducted in strict accordance with local, state, and federal regulations, as well as institutional policies.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and potential respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Impervious laboratory coat or protective clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. |
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material). Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
Unused or Expired Solid this compound
-
Segregation: Keep solid this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Packaging: Place the solid waste in a clearly labeled, sealed, and non-reactive container. The original container is often suitable if it is in good condition.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
This compound Solutions
-
Segregation: Collect aqueous and organic solvent-based solutions containing this compound in separate, appropriate waste containers.
-
Container Selection: Use a container that is compatible with the solvent used (e.g., a glass bottle for most organic solvents, or a high-density polyethylene container for aqueous solutions). Ensure the container has a secure, leak-proof cap.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations or percentages, and the accumulation start date.
-
Storage: Store in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS for collection and disposal.
Contaminated Laboratory Materials
Items such as gloves, weighing paper, pipette tips, and empty containers that are contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste:
-
Collection: Place all contaminated solid materials (e.g., gloves, wipes, bench paper) into a designated, durable, and clearly labeled hazardous waste bag or container.
-
Labeling: The bag or container should be labeled "Hazardous Waste" and specify the contaminant, "this compound."
-
-
Sharps:
-
Collection: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" with the name of the chemical contaminant.
-
-
Empty Containers:
-
A container that held this compound is considered "empty" under RCRA regulations if all contents have been removed by common practices and no more than one inch of residue remains at the bottom, or no more than 3% by weight of the total capacity of the container remains.
-
Even when "empty," it is best practice to rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container label should be defaced, and the container can then be disposed of according to institutional policies for non-hazardous lab glass or plastic.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, leave the area and contact your institution's emergency response team.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE as listed in Table 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Once absorbed, scoop the material into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then soap and water. Collect all cleaning materials and the decontamination solution as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following all institutional reporting procedures.
Potential for Chemical Degradation (for expert use only)
Recent studies on the forced degradation of Elexacaftor have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. While this suggests that chemical neutralization could be a potential pre-treatment step to render the compound less active before disposal, there are no established protocols for this process for waste disposal.
This approach should only be considered by trained chemists and must be approved by your institution's EHS and Chemical Safety officers. A detailed, written protocol, including a risk assessment, must be in place before attempting any chemical degradation of this compound waste.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Caption: Spill response plan for this compound.
References
Navigating the Safe Handling of (R)-Elexacaftor: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with (R)-Elexacaftor, a critical component of cystic fibrosis therapies, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling procedures are crucial.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is required. Adequate ventilation must be ensured in all areas where this compound is handled.[1] An accessible safety shower and eye wash station are also mandatory.[1]
The following table summarizes the necessary personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye irritation from splashes or airborne particles.[1] |
| Hand Protection | Protective, impermeable gloves | To prevent skin contact and irritation.[1][2] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin from accidental contact.[1] |
| Respiratory Protection | Suitable respirator | To prevent respiratory irritation from dust or aerosols.[1] Use in well-ventilated areas is also crucial.[3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receiving to disposal, is essential to maintain a safe laboratory environment. The following workflow outlines the key procedural steps.
Precautionary Measures During Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. All waste must be disposed of in accordance with local, state, and federal regulations.[1] Do not allow the product to reach the sewage system or watercourses.[1][2] Contaminated materials should be collected in a designated, labeled waste container.
While no specific occupational exposure limits have been established for this compound, adherence to the safety protocols outlined in this guide will significantly minimize the risk of exposure and ensure a safe working environment for all laboratory personnel.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
